3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid
Description
Properties
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-14-7-2-10(15(17)18)8-11(14)9-20-13-5-3-12(16)4-6-13/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXSXRIRYUEDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438221-04-6 | |
| Record name | 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characterization of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic Acid
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of extensive published experimental data for this specific compound, this document serves as a procedural and theoretical manual, outlining the critical importance of key physicochemical parameters and providing detailed, field-proven methodologies for their determination. The protocols described herein are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring scientific integrity and data reliability. This guide is designed to empower researchers to generate high-quality, reproducible data essential for advancing drug discovery and development programs.
Introduction: The Imperative of Physicochemical Profiling in Drug Discovery
The journey of a candidate molecule from initial synthesis to a viable therapeutic agent is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate how a compound will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4] A thorough understanding of properties such as aqueous solubility, lipophilicity, and ionization state (pKa) is therefore not merely an academic exercise but a critical prerequisite for successful drug development.[5][6][7] It allows for the early identification of potential liabilities, informs formulation strategies, and provides a rational basis for structural modifications to optimize pharmacokinetic and pharmacodynamic outcomes.[2][8]
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is a benzoic acid derivative incorporating a chlorophenoxy ether linkage. Its structural motifs suggest its potential as a scaffold in medicinal chemistry. This guide provides the necessary protocols to build a foundational physicochemical profile for this molecule, enabling its rational progression in research and development.
Compound Identification and Predicted Properties
Before embarking on experimental characterization, it is essential to consolidate all available information and computational predictions for the target molecule. These predicted values, while not a substitute for experimental data, provide a valuable starting point for experimental design, such as estimating appropriate sample amounts and analytical conditions.
Table 1: Chemical Identity of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid
| Identifier | Value | Source |
| Molecular Formula | C₁₅H₁₃ClO₄ | [9] |
| Molecular Weight | 292.71 g/mol | |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)O)COC2=CC=C(C=C2)Cl | [9] |
| InChIKey | GDXSXRIRYUEDOH-UHFFFAOYSA-N | [9] |
Table 2: Computationally Predicted Physicochemical Properties
| Parameter | Predicted Value | Method/Source |
| XlogP3 | 3.5 | [9] |
| logP | 3.7728 | Chemdiv[10] |
| Aqueous Solubility (logS) | -4.1115 | Chemdiv[10] |
| pH-dependent Distribution Coefficient (logD @ pH 7.4) | 1.725 | Chemdiv[10] |
Aqueous Solubility (Sᵥᵥ): The Gateway to Bioavailability
Aqueous solubility is a fundamental property that determines the dissolution rate and concentration of a drug in the gastrointestinal tract, thereby directly impacting its absorption and bioavailability.[2] Poor solubility is a major hurdle in drug development, often leading to complex and costly formulation strategies.[11]
Causality in Method Selection: Shake-Flask vs. Other Methods
The "gold standard" for determining thermodynamic aqueous solubility is the Shake-Flask Method , as described in OECD Guideline 105 .[12][13][14][15] This method is preferred for its directness and its ability to ensure that a true equilibrium between the solid and dissolved states of the compound is achieved. While higher-throughput methods exist (e.g., nephelometry), the shake-flask method provides the definitive, thermodynamically stable solubility value required for regulatory submissions and in-depth biopharmaceutical assessment. The choice to incubate for an extended period (e.g., 24-48 hours) is deliberate; it allows sufficient time for the dissolution process to reach equilibrium, which is especially critical for crystalline compounds that may dissolve slowly.[16][17]
Experimental Protocol: OECD 105 (Shake-Flask Method)
This protocol outlines the steps for determining the aqueous solubility of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid.
Step 1: Preliminary Test
-
Rationale: To estimate the approximate solubility and determine the appropriate amount of substance for the definitive test, preventing unnecessary waste of material and ensuring saturation is achieved.
-
Procedure:
-
Weigh approximately 10 mg of the test substance into a vial.
-
Add 1 mL of purified water (e.g., Milli-Q or equivalent).
-
Agitate vigorously for 10 minutes.
-
Visually inspect for undissolved particles.
-
If dissolved, add another 10 mg and repeat. If not dissolved, proceed to the next step with a smaller amount of substance or larger volume of water to find the approximate saturation point.[16]
-
Step 2: Definitive Test
-
Rationale: To create a saturated solution at a controlled temperature, from which the equilibrium concentration can be accurately measured. The use of at least three replicate vessels is crucial for assessing the reproducibility and reliability of the measurement.[16]
-
Procedure:
-
Into three separate glass vessels with stoppers, weigh an amount of the test substance that is at least five times greater than the amount estimated to saturate the chosen volume of water.[16]
-
Add a precise volume of purified water to each vessel.
-
Place the vessels in a constant temperature water bath or incubator with agitation (e.g., orbital shaker) set to 25 °C (or 37 °C for physiological relevance).
-
Agitate the vessels for at least 24 hours. To confirm equilibrium has been reached, continue agitation and measure the concentration at sequential time points (e.g., 24h, 48h). Equilibrium is confirmed when consecutive measurements agree within the experimental error of the analytical method.[17]
-
Step 3: Sample Analysis
-
Rationale: To separate the undissolved solid from the saturated solution without altering the equilibrium concentration. Centrifugation at the equilibration temperature is critical to prevent precipitation or further dissolution due to temperature changes.
-
Procedure:
-
After equilibration, allow the vessels to stand in the constant temperature bath to let solids settle.
-
Centrifuge the samples at the same temperature as the equilibration.
-
Carefully withdraw a clear aliquot of the supernatant for analysis.
-
Quantify the concentration of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations.
-
Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining aqueous solubility via the Shake-Flask method (OECD 105).
Lipophilicity (log P): A Predictor of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[18][19] The n-octanol/water partition coefficient (P) is the standard measure of lipophilicity, typically expressed as its logarithm (log P).[18][20] For ionizable compounds like our target molecule, the distribution coefficient (log D) is also measured, which is the partition coefficient at a specific pH (usually physiological pH 7.4).[20]
Causality in Method Selection: HPLC vs. Shake-Flask
While the shake-flask method can also be used for log P determination (OECD 107), the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD Guideline 117) is often preferred for its speed, lower sample consumption, and robustness, especially for compounds with very high or low log P values.[10][21][22][23] The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.[24][25] By calibrating the system with a series of reference compounds with known log P values, the log P of the test compound can be accurately determined by interpolation.[26]
Experimental Protocol: OECD 117 (RP-HPLC Method)
Step 1: System Preparation and Calibration
-
Rationale: To establish a reliable correlation between retention time and log P. The selection of reference compounds is critical; they should bracket the expected log P of the analyte (predicted XlogP is 3.5) and ideally be structurally related, although a general-purpose set is often sufficient.
-
Procedure:
-
Equip an HPLC system with a C18 reversed-phase column and a UV detector.
-
Prepare a mobile phase, typically a mixture of methanol or acetonitrile and an aqueous buffer. An isocratic elution (constant mobile phase composition) is used.
-
Select a set of at least 6 reference compounds with well-established log P values, for example, ranging from log P 1 to 5.
-
Inject each reference compound individually and record its retention time (tᵣ). Also, determine the column dead time (t₀) by injecting an unretained compound (e.g., sodium nitrate or uracil).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (tᵣ - t₀) / t₀.
-
Construct a calibration curve by plotting the known log P values of the reference compounds against their calculated log k values. The relationship should be linear with a high correlation coefficient (r² > 0.98).
-
Step 2: Analysis of the Test Compound
-
Rationale: To determine the retention time of the test compound under the same chromatographic conditions used for the calibrants, allowing its log P to be interpolated from the established calibration curve.
-
Procedure:
-
Dissolve 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid in the mobile phase.
-
Inject the sample onto the HPLC system, ensuring the amount is small to avoid column overloading.
-
Record the retention time (tᵣ) in duplicate.[23]
-
Calculate the capacity factor (k) for the test compound.
-
Step 3: Calculation of log P
-
Rationale: To use the linear regression equation from the calibration curve to calculate the unknown log P value.
-
Procedure:
-
Using the linear equation from the calibration curve (log P = m * log k + c), insert the calculated log k value for the test compound to determine its log P.
-
Diagram 2: Logic for log P Determination by RP-HPLC
Caption: Calibration and interpolation logic for log P determination using the HPLC method.
Acid Dissociation Constant (pKa): Defining the Ionization State
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[8] For a pharmaceutical compound, the pKa value is critical as it determines the degree of ionization at a given pH.[27][28] The ionization state profoundly affects solubility, permeability, and receptor binding.[4][8] As a benzoic acid derivative, 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is expected to be acidic, and its pKa will define the pH at which it transitions from the more lipid-soluble neutral form (HA) to the more water-soluble anionic form (A⁻).
Causality in Method Selection: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for pKa determination, forming the basis of OECD Guideline 112 .[29][30][31] The method involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the compound while monitoring the pH.[9][32] The resulting titration curve of pH versus titrant volume shows an inflection point, and the pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.[9] This method is chosen for its precision and the direct physicochemical measurement it provides.[33] For compounds with low water solubility, the protocol can be adapted by using a co-solvent system (e.g., methanol-water) and extrapolating the results back to a wholly aqueous environment.[33][34]
Experimental Protocol: OECD 112 (Potentiometric Titration Method)
Step 1: Preparation and Calibration
-
Rationale: Accurate calibration of the pH meter is fundamental to the entire experiment. The use of carbonate-free NaOH is essential to prevent interference from carbonic acid, which would distort the titration curve.
-
Procedure:
-
Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[32]
-
Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.
-
Prepare a solution of the test compound in purified water at a known concentration (e.g., 1-5 mM). If solubility is a limiting factor, prepare the solution in a suitable co-solvent/water mixture.[34]
-
Maintain a constant ionic strength in the solution by adding a background electrolyte like 0.15 M KCl.[9][32]
-
Step 2: Titration
-
Rationale: To generate the data (pH vs. volume of titrant) required to determine the equivalence point and pKa. Purging with nitrogen removes dissolved CO₂, which can interfere with the measurement.
-
Procedure:
-
Place a known volume of the compound solution into a thermostatted titration vessel (e.g., at 25 °C).
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Purge the solution with nitrogen for several minutes before and during the titration.[9]
-
Add the standardized NaOH solution in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the expected equivalence point (where the pH changes most rapidly).
-
Step 3: Data Analysis and pKa Determination
-
Rationale: The titration curve contains the necessary information to calculate the pKa. The first derivative plot (ΔpH/ΔV) makes it easier to accurately locate the equivalence point, which corresponds to the peak of the derivative.
-
Procedure:
-
Plot the measured pH values against the volume of NaOH added to generate the titration curve.
-
Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be done more accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
Determine the half-equivalence point (Vₑ/2).
-
The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.
-
Diagram 3: Process for pKa Determination via Potentiometric Titration
Caption: Step-by-step workflow for determining the pKa value by potentiometric titration.
Conclusion
The physicochemical properties of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid are foundational to its potential development as a research tool or therapeutic agent. While computational tools provide valuable initial estimates, rigorous experimental determination is indispensable for building a reliable data package. This guide provides the authoritative framework and detailed protocols necessary for researchers to determine the aqueous solubility, lipophilicity (log P), and acid dissociation constant (pKa) of this molecule. By adhering to these validated methodologies, scientists can generate the high-quality, reproducible data needed to make informed decisions, mitigate risks, and accelerate the progression of promising compounds in the drug discovery pipeline.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Online] Available at: [Link]
-
Kypreos, A. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Online] Available at: [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. [Online] Available at: [Link]
-
Situ Biosciences. OECD 112 - Dissociation Constants in Water. [Online] Available at: [Link]
-
Situ Biosciences. OECD 105 - Water Solubility. [Online] Available at: [Link]
-
Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [Online] Available at: [Link]
-
Pardeshi, A. et al. (2015). Importance of Physicochemical Properties In Drug Discovery. ResearchGate. [Online] Available at: [Link]
-
Food and Agriculture Organization of the United Nations. Partition coefficient octanol/water. [Online] Available at: [Link]
-
Situ Biosciences. OECD 117 - Partition Coefficient, HPLC Method. [Online] Available at: [Link]
-
OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Online] Available at: [Link]
-
OECD. Test No. 105: Water Solubility. [Online] Available at: [Link]
-
OECD. Test No. 105: Water Solubility. [Online] Available at: [Link]
-
OECD. Test No. 112: Dissociation Constants in Water. [Online] Available at: [Link]
-
Reijenga, J. et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Online] Available at: [Link]
-
Pion Inc. (2023). What is pKa and how is it used in drug development?. [Online] Available at: [Link]
-
Analytice. (2021). OECD n°112: Dissociation constant in water. [Online] Available at: [Link]
-
Analytice. OECD 105 - Water Solubility Test at 20°C. [Online] Available at: [Link]
-
Liang, C. et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ScienceDirect. [Online] Available at: [Link]
-
LookChem. (2023). What are the physicochemical properties of drug?. [Online] Available at: [Link]
-
Jovanović, M. et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Online] Available at: [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Online] Available at: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Online] Available at: [Link]
-
Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Online] Available at: [Link]
-
Yılmaz, C. et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Online] Available at: [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Online] Available at: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Online] Available at: [Link]
-
OECD. Test No. 112: Dissociation Constants in Water. [Online] Available at: [Link]
-
Phytosafe. OECD 112 - Dissociation constants in water. [Online] Available at: [Link]
-
Wikipedia. Partition coefficient. [Online] Available at: [Link]
-
Al-Iraqi, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Online] Available at: [Link]
-
Malik, P. & Kamble, S. (2023). physicochemical property of drug molecules with respect to drug actions. Journal of Biomedical and Innovative Research. [Online] Available at: [Link]
-
Liang, C. et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed. [Online] Available at: [Link]
-
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Online] Available at: [Link]
-
PharmaFactz. Partition and distribution coefficients. [Online] Available at: [Link]
-
Hindu Media Wiki. (2025). Partition coefficient: Significance and symbolism. [Online] Available at: [Link]
-
de Campos, A. et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Online] Available at: [Link]
-
Bionity. Partition coefficient. [Online] Available at: [Link]
-
AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion?. [Online] Available at: [Link]
-
IUPAC. Solubility Data Series. [Online] Available at: [Link]
-
Pharma Drama. (2021). Partitioning & Partition Coefficient: Definition and explanation. [Online] Available at: [Link]
- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
ResearchGate. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. [Online] Available at: [Link]
-
ECETOC. assessment of reverse - phase. [Online] Available at: [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. [Online] Available at: [Link]
-
Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Online] Available at: [Link]
-
Fogg, P. G. T. et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). De Gruyter. [Online] Available at: [Link]
-
Fogg, P. G. T. et al. (2010). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations (IUPAC technical report). Pure and Applied Chemistry. [Online] Available at: [Link]
-
Fogg, P. G. T. et al. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. AIP Publishing. [Online] Available at: [Link]
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. jbino.com [jbino.com]
- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. ijirss.com [ijirss.com]
- 8. What is pKa and how is it used in drug development? [pion-inc.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. oecd.org [oecd.org]
- 11. enamine.net [enamine.net]
- 12. filab.fr [filab.fr]
- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. scielo.br [scielo.br]
- 18. edu.rsc.org [edu.rsc.org]
- 19. Partition_coefficient [bionity.com]
- 20. Partition coefficient - Wikipedia [en.wikipedia.org]
- 21. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 22. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 23. oecd.org [oecd.org]
- 24. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation [pubmed.ncbi.nlm.nih.gov]
- 25. ecetoc.org [ecetoc.org]
- 26. researchgate.net [researchgate.net]
- 27. drughunter.com [drughunter.com]
- 28. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]
- 29. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 30. oecd.org [oecd.org]
- 31. oecd.org [oecd.org]
- 32. dergipark.org.tr [dergipark.org.tr]
- 33. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 34. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid CAS number
An In-depth Technical Guide to 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic Acid
Foreword: Unveiling a Scaffold of Potential
In the landscape of drug discovery and medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid emerges not as a widely documented compound, but as a molecule of significant latent potential. Its structure represents a deliberate convergence of two pharmacologically relevant motifs: the methoxybenzoic acid core, a frequent player in anti-inflammatory and analgesic agents, and the chlorophenoxy group, a moiety associated with a range of bioactivities.
This guide is structured to serve the discerning researcher. It moves beyond a simple recitation of data, offering instead a field-proven perspective on how to approach this molecule. We will construct a plausible and detailed synthetic pathway, outline a robust framework for its analytical characterization, and provide an expert-driven discussion on its potential applications. This document is designed to be a self-validating system, where the logic behind each proposed step is transparent, empowering researchers to not only replicate but also innovate upon these foundations.
Core Molecular Profile and Physicochemical Properties
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is an aromatic carboxylic acid characterized by a central methoxybenzoic acid ring, which is further functionalized with a chlorophenoxy group linked via a methylene ether bridge. This specific arrangement of functional groups dictates its chemical reactivity and potential biological interactions.
| Property | Value | Source |
| CAS Number | 438221-04-6 | [1] |
| Molecular Formula | C₁₅H₁₃ClO₄ | [2] |
| Molecular Weight | 292.72 g/mol | [2] |
| IUPAC Name | 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid | [1] |
| Monoisotopic Mass | 292.05023 Da | [2] |
| Predicted XlogP | 3.5 | [2] |
| Appearance | Predicted: White to off-white solid | N/A |
Proposed Synthesis: A Strategic Approach via Williamson Ether Synthesis
While specific literature for the synthesis of this exact molecule is scarce, a robust and logical pathway can be designed based on the well-established Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming ether linkages via an SN2 mechanism, involving the reaction of a phenoxide with an alkyl halide.[3][4]
Our strategy involves two key starting materials: 4-chlorophenol and a suitable 3-(halomethyl)-4-methoxybenzoic acid derivative. To ensure high yields and prevent unwanted side reactions (such as self-condensation or polymerization), the carboxylic acid group of the benzoic acid derivative should be protected, typically as a methyl or ethyl ester, prior to the etherification step.
Diagram of Proposed Synthetic Workflow
Sources
A Strategic Guide to Unveiling the Biological Potential of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic Acid
Abstract
This technical guide outlines a comprehensive, hypothesis-driven strategy for the systematic evaluation of the biological activities of the novel compound, 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid. As the pharmacological profile of this molecule remains uncharacterized, this document serves as a roadmap for researchers and drug development professionals. We present a multi-tiered approach, beginning with fundamental physicochemical and ADME profiling, followed by parallel investigations into two high-probability therapeutic areas: inflammation/analgesia and metabolic disease. The rationale for these selected pathways is derived from structural analysis, comparing the target molecule to known pharmacophores, such as benzoic acid derivatives known to be precursors to anti-inflammatory agents[1]. Detailed, field-proven protocols for a cascade of in vitro and in vivo assays are provided, including methodologies for assessing anti-inflammatory efficacy, G-protein-coupled receptor 40 (GPR40) activation, and Peroxisome Proliferator-Activated Receptor (PPAR) modulation. The experimental workflows are designed to be self-validating, enabling clear, data-driven decisions at each stage of the discovery process. This guide is intended to provide the scientific community with the foundational strategy required to thoroughly interrogate this promising chemical entity.
Introduction and Strategic Overview
The compound 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid represents a novel chemical entity with an uncharacterized biological profile. Its structure, featuring a benzoic acid core, a methoxy group, and a chlorophenoxy ether linkage, suggests potential interactions with multiple biological targets. The benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), while the overall architecture, comprising a carboxylic acid "head" and a lipophilic "tail," is characteristic of ligands for key metabolic regulators, including GPR40 and PPARs[2][3].
This guide puts forth a logical and efficient pathway for its initial biological characterization. The core directive is to move from broad, high-throughput screening to more specific, mechanistic, and in vivo studies. This strategy is designed to maximize data acquisition while conserving resources, allowing for early " go/no-go " decision points.
Proposed Synthetic Pathway
A plausible synthesis can be adapted from established methods for benzoic acid derivatives[4][5]. The proposed route begins with the esterification of a commercially available starting material, 3-hydroxy-4-methoxybenzoic acid, followed by a Williamson ether synthesis to introduce the 4-chlorophenoxy moiety, and concluding with saponification to yield the final compound.
Caption: Proposed synthetic route for the target compound.
Initial Screening: Physicochemical and ADME Profiling
Before embarking on biological assays, a foundational understanding of the compound's drug-like properties is essential. This initial phase assesses its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is critical for interpreting subsequent biological data and predicting its in vivo behavior.
Caption: Initial ADME and physicochemical screening workflow.
Hypothesis 1: Evaluation of Anti-inflammatory & Analgesic Potential
Rationale: The presence of the benzoic acid scaffold is a strong indicator of potential anti-inflammatory activity. Structurally related compounds are known precursors to anti-inflammatory and analgesic drugs[1]. This hypothesis will be tested using a cascade of established in vitro and in vivo models.
In Vitro Anti-inflammatory Screening Cascade
This tiered approach begins with simple, cost-effective assays and progresses to more complex cellular models.[6]
-
Causality: Inflammation can lead to protein denaturation.[7] The ability of a compound to prevent this denaturation is a well-correlated indicator of anti-inflammatory activity.[8]
-
Methodology:
-
Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris buffer (pH 6.8).
-
Create a dilution series of the test compound (e.g., 10 to 1000 µg/mL).
-
In a 96-well plate, mix 150 µL of the BSA solution with 20 µL of the test compound or vehicle control. Use Diclofenac sodium as a positive control.[7][8]
-
Incubate at 37°C for 20 minutes.
-
Induce denaturation by heating the plate at 72°C for 5 minutes.
-
Cool the plate and measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition using the formula: % Inhibition = (1 - Abs_sample / Abs_control) * 100.[7]
-
-
Causality: NSAIDs often exert their anti-inflammatory effect by stabilizing the lysosomal membrane, preventing the release of pro-inflammatory enzymes.[7] This assay uses red blood cells (RBCs) as a model for the lysosomal membrane.
-
Methodology:
-
Prepare a 10% v/v suspension of human red blood cells in isosaline.
-
Create a dilution series of the test compound.
-
Mix 1 mL of the test compound dilution with 1 mL of the HRBC suspension. Include vehicle (control) and Diclofenac sodium (positive control) groups.
-
Incubate at 37°C for 30 minutes.
-
Induce hemolysis by adding 2 mL of hyposaline and incubate for another 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.[9]
-
Calculate the percentage of membrane stabilization.
-
| In Vitro Assay | Endpoint | Positive Control | Data Output |
| Inhibition of Protein Denaturation | % Inhibition of BSA denaturation | Diclofenac Sodium | IC₅₀ Value |
| HRBC Membrane Stabilization | % Protection against hemolysis | Diclofenac Sodium | IC₅₀ Value |
| LPS-Stimulated Macrophages | Inhibition of NO, TNF-α, IL-6 release | Dexamethasone/NSAID | IC₅₀ Values |
Table 1: Summary of In Vitro Anti-inflammatory Assays.
In Vivo Validation of Anti-inflammatory and Analgesic Effects
Positive results from in vitro screens warrant validation in established animal models of inflammation and pain.[10] These models allow for the assessment of efficacy in a complex biological system.[10]
-
Causality: This is a classic model of acute inflammation mediated by prostaglandins and other inflammatory mediators.[11][12] It is highly predictive of the efficacy of NSAID-like compounds.
-
Methodology:
-
Acclimatize male Wistar rats or Swiss albino mice for 5-7 days.
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Administer the test compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
-
Causality: CFA induces a robust and sustained inflammatory response, mimicking chronic inflammatory conditions like rheumatoid arthritis and producing associated pain hypersensitivity (allodynia and hyperalgesia).[10][11]
-
Methodology:
-
Acclimatize rodents as described above.
-
Induce chronic inflammation by injecting 0.1 mL of CFA into the sub-plantar region of the right hind paw.
-
Monitor the development of inflammation and pain hypersensitivity over several days (typically peaking around day 3-7).
-
Once the condition is established, begin daily dosing with the test compound, vehicle, or positive control (e.g., Diclofenac)[11].
-
Assessments:
-
Inflammation: Measure paw volume daily.
-
Thermal Hyperalgesia: Use a plantar test apparatus to measure the latency of paw withdrawal from a radiant heat source.
-
Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold in response to a mechanical stimulus.
-
-
Continue dosing and assessments for a predetermined period (e.g., 7-14 days).
-
| In Vivo Model | Type | Primary Endpoints | Positive Control |
| Carrageenan-Induced Paw Edema | Acute Inflammation | Paw Volume (Edema) | Indomethacin |
| CFA-Induced Arthritis | Chronic Inflammation & Pain | Paw Volume, Paw Withdrawal Latency, Paw Withdrawal Threshold | Diclofenac |
Table 2: Summary of In Vivo Anti-inflammatory and Analgesic Models.
Hypothesis 2: Investigation of Metabolic Activity (GPR40 & PPAR Modulation)
Rationale: The molecule's structure, with its carboxylic acid head and lipophilic tail, resembles endogenous fatty acids and synthetic ligands that activate GPR40 and PPARs, both of which are crucial targets in metabolic diseases like type 2 diabetes.[3][13]
Target 1: GPR40 (Free Fatty Acid Receptor 1)
GPR40 is predominantly expressed in pancreatic β-cells and enhances glucose-stimulated insulin secretion upon activation.[14] GPR40 agonists are therefore being explored as a therapeutic strategy for type 2 diabetes.[2] The receptor signals through a Gαq-protein-coupled pathway.[2][15]
Caption: GPR40 signaling pathway leading to insulin secretion.[2][14]
-
Causality: GPR40 activation leads to the mobilization of intracellular calcium via the PLC/IP3 pathway, a measurable event that serves as a direct proxy for receptor agonism.[2]
-
Methodology:
-
Use a cell line stably expressing human GPR40 (e.g., HEK293 or CHO cells).
-
Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Prepare a dilution series of the test compound.
-
Using a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR), measure the baseline fluorescence.
-
Inject the test compound and immediately begin recording the change in fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response and determine the EC₅₀ value from the dose-response curve.
-
Target 2: Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs (isoforms α, β/δ, and γ) are ligand-activated transcription factors that regulate genes involved in lipid metabolism, glucose homeostasis, and inflammation.[3][16] PPARγ agonists are used as insulin sensitizers in diabetes treatment.[17]
-
Causality: This cell-based transactivation assay is the gold standard for identifying PPAR agonists.[16] Ligand binding to the PPAR ligand-binding domain (LBD) induces a conformational change that promotes the transcription of a reporter gene (luciferase), providing a quantifiable light output.[16][17]
-
Methodology:
-
Use a suitable host cell line (e.g., HEK293T or CV-1).
-
Co-transfect the cells with two plasmids:
-
An expression vector containing a chimeric receptor (e.g., GAL4-DNA binding domain fused to the human PPARγ-LBD).
-
A reporter vector containing a GAL4 upstream activation sequence (UAS) driving the expression of the firefly luciferase gene.
-
-
After transfection, plate the cells in a 96-well plate and allow them to recover.
-
Treat the cells with a dilution series of the test compound. Include a vehicle control and a positive control (e.g., Rosiglitazone for PPARγ).
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's instructions.
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
To determine selectivity, repeat the assay using expression vectors for PPARα and PPARβ/δ.[16]
-
| Metabolic Target | Assay Type | Endpoint | Positive Control | Data Output |
| GPR40 | Calcium Mobilization | Change in fluorescence intensity | Endogenous fatty acids (e.g., Linoleic Acid) | EC₅₀ Value |
| PPARγ | Luciferase Reporter Gene Assay | Luciferase activity (RLU) | Rosiglitazone | EC₅₀ Value |
| PPARα | Luciferase Reporter Gene Assay | Luciferase activity (RLU) | Fenofibrate | EC₅₀ Value |
Table 3: Summary of Assays for Metabolic Targets.
Conclusion and Future Directions
This guide provides a structured, multi-pronged approach to delineate the potential biological activities of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid. By systematically progressing through in silico profiling, in vitro screening for anti-inflammatory and metabolic targets, and subsequent in vivo validation, researchers can build a comprehensive pharmacological profile of the molecule.
Positive findings in any of these pathways would trigger the next phase of drug discovery, including:
-
Mechanism of Action Studies: Deeper investigation into the specific enzymes (e.g., COX-1/COX-2) or signaling proteins modulated by the compound.
-
Lead Optimization: A medicinal chemistry campaign to improve potency, selectivity, and ADME properties.
-
Safety and Toxicology: A full toxicological workup to establish a therapeutic window.
The methodologies described herein are robust, well-documented, and designed to generate the high-quality data necessary to justify the continued development of this novel chemical entity.
References
- Patsnap Synapse. (2025-05-27). What in vivo models are used for pain studies?
- Spandidos Publications. (n.d.). GPR40: A therapeutic target for mediating insulin secretion (Review).
- Charles River Laboratories. (n.d.). In Vivo Pain Models.
- The Physiological Society. (n.d.). Regulation and mechanism of action of FFAR1/GPR40.
- Semantic Scholar. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
- International Journal of Allied Medical Sciences and Clinical Research. (2025-02-26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- American Diabetes Association. (2013-07-17). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes.
- Patsnap Synapse. (2024-06-21). What are GPR40 agonists and how do they work?
- World Journal of Pharmaceutical Research. (2017-12-20). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- ResearchGate. (n.d.). Signaling pathway of GRP40 for insulin secretion.
- Oxford Academic. (1999-07-01). Inflammatory Models of Pain and Hyperalgesia.
- Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation.
- Pharmaron. (n.d.). Pain, Immunology & Inflammation Models.
- ACS Publications. (2020-02-06). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
- ResearchGate. (2025-08-08). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
- BioResources. (2024-01-30). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species.
- National Institutes of Health. (2024-10-15). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation.
- Oxford Academic. (n.d.). Novel Partial Agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Recruits PPARγ-Coactivator-1α, Prevents Triglyceride Accumulation, and Potentiates Insulin Signaling in Vitro.
- ResearchGate. (2024-10-08). (PDF) Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation.
- Planta Medica. (2014-09-24). Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches.
- MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
- Synthesis of Methyl 4-Methoxybenzoate. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods.
- ChemicalBook. (2024-06-17). 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications.
- ResearchGate. (2020-09). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.
- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
- MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- National Institutes of Health. (n.d.). CID 158448718 | C16H16O8 - PubChem.
- Rasayan Journal of Chemistry. (2019). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I].
Sources
- 1. srinichem.com [srinichem.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. journalajrb.com [journalajrb.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 11. criver.com [criver.com]
- 12. academic.oup.com [academic.oup.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 15. physoc.org [physoc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid: Synthesis, Physicochemical Properties, and Predicted Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is a novel organic molecule for which direct literature is not yet available. This technical guide provides a comprehensive theoretical framework for its synthesis, predicted physicochemical properties, and potential biological activities. By dissecting its constituent chemical moieties—a 4-chlorophenoxy group, a methoxybenzoic acid core, and a benzylic ether linkage—we can extrapolate a scientifically grounded profile of this compound. This document is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related molecules, offering insights into its potential as a scaffold in medicinal chemistry and materials science.
Introduction: Deconstructing the Molecule
The structure of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid combines several key functional groups that are prevalent in a wide range of biologically active compounds. The phenoxyacetic acid scaffold and its analogues are known to exhibit diverse biological activities, from pharmaceuticals to herbicides.[1] Similarly, benzoic acid and its derivatives are recognized for their antimicrobial, antioxidant, and anti-inflammatory properties.[2] The specific combination in the target molecule—a halogenated phenoxy group linked to a methoxy-substituted benzoic acid—suggests a unique electronic and steric profile that could translate into specific biological interactions.
The core components of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid are:
-
4-Chlorophenoxy Group: The presence of a chlorine atom on the phenoxy ring can significantly influence the molecule's lipophilicity and electronic properties, which are critical for its interaction with biological targets.[3]
-
4-Methoxybenzoic Acid Core: The methoxy and carboxylic acid groups on the central benzene ring are key determinants of the molecule's solubility, acidity, and ability to form hydrogen bonds. Methoxybenzoic acids are known intermediates in the synthesis of more complex organic compounds and possess antiseptic properties.[4]
-
Benzylic Ether Linkage: The ether bond connecting the two aromatic systems provides rotational flexibility, which can be crucial for optimal binding to a target protein.
This guide will systematically explore the synthesis of this molecule, predict its key physicochemical properties, and discuss its potential biological activities based on established structure-activity relationships of related compounds.
Proposed Synthesis Pathway
The most logical and efficient method for the synthesis of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is via the Williamson ether synthesis .[5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this case, the synthesis would proceed by reacting the sodium salt of 4-chlorophenol with a methyl 3-(halomethyl)-4-methoxybenzoate intermediate, followed by hydrolysis of the ester to yield the final carboxylic acid.
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid.
Detailed Experimental Protocol
Step 1: Esterification of 3-Methyl-4-methoxybenzoic acid
-
To a solution of 3-methyl-4-methoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 3-methyl-4-methoxybenzoate.
Causality: The esterification step is crucial to protect the carboxylic acid functionality from reacting in the subsequent Williamson ether synthesis. Methanol is used as both the solvent and the reactant, and the acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol.
Step 2: Benzylic Bromination
-
Dissolve methyl 3-methyl-4-methoxybenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-(bromomethyl)-4-methoxybenzoate.
Causality: This step introduces the halide necessary for the subsequent nucleophilic substitution. NBS is a specific reagent for allylic and benzylic bromination under radical conditions, minimizing side reactions on the aromatic ring.
Step 3: Williamson Ether Synthesis
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 eq) to a solution of 4-chlorophenol (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
Add a solution of methyl 3-(bromomethyl)-4-methoxybenzoate (1.0 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-16 hours.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain methyl 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoate.
Causality: This is the key bond-forming step. A strong base like NaH is required to deprotonate the phenol, forming a potent nucleophile. A polar aprotic solvent like DMF is ideal for S(_N)2 reactions as it solvates the cation but not the nucleophilic anion, thus increasing its reactivity.[6]
Step 4: Saponification (Ester Hydrolysis)
-
Dissolve the purified methyl 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (e.g., 3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with cold 1M hydrochloric acid until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to afford the final product, 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid.
Causality: The final step is the deprotection of the carboxylic acid. Saponification with a strong base hydrolyzes the ester to the corresponding carboxylate salt, which upon acidification, precipitates the desired carboxylic acid.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₅H₁₃ClO₄ | Based on structural formula |
| Molecular Weight | 292.71 g/mol | Based on molecular formula |
| Appearance | White to off-white solid | Typical for similar aromatic carboxylic acids |
| pKa | 4.0 - 5.0 | The carboxylic acid group is the primary acidic proton. The electron-withdrawing nature of the aromatic rings may slightly increase its acidity compared to benzoic acid (pKa ~4.2). |
| LogP | 3.5 - 4.5 | The presence of the chlorophenoxy group significantly increases lipophilicity. The methoxy and carboxylic acid groups contribute to some polarity. |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | The large, nonpolar aromatic structure and high LogP suggest low aqueous solubility. The carboxylic acid allows for solubility in basic aqueous solutions. |
| Hydrogen Bond Donors | 1 (from -COOH) | |
| Hydrogen Bond Acceptors | 4 (from C=O, -OH, -O-, -OCH₃) |
Predicted Biological Activity and Mechanism of Action
Based on the structural similarity to known bioactive molecules, 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid may exhibit a range of biological activities.
Potential as a Herbicide
Many chlorophenoxy compounds, such as 2,4-D (2,4-dichlorophenoxyacetic acid), are potent herbicides that act as synthetic auxins, causing uncontrolled growth in broadleaf weeds.[3][8] The target molecule shares the chlorophenoxyacetic acid-like core structure and could potentially exhibit similar herbicidal activity.
Antimicrobial and Antifungal Activity
Benzoic acid and its derivatives are well-known for their antimicrobial properties.[2] Halogenation of the aromatic ring often enhances this activity.[2] The combination of the chlorophenoxy and benzoic acid moieties suggests that this compound could have significant antibacterial and antifungal properties. The mechanism could involve the disruption of cell membranes or inhibition of essential microbial enzymes.[2]
Potential as a Modulator of Nuclear Receptors
Phenoxyacetic acid derivatives have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1] The specific substitution pattern on the aromatic rings of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid could allow it to bind to one of the PPAR subtypes (α, γ, or δ), suggesting potential applications in metabolic diseases.
Predicted Signaling Pathway Interaction
Given the structural similarities to some kinase inhibitors and receptor modulators, a hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation or inflammation, such as the NF-κB pathway. An analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB signaling pathway.[9]
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Predicted Pharmacokinetics and Toxicology
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Due to its predicted high lipophilicity (LogP > 3.5), the compound is likely to be well-absorbed from the gastrointestinal tract following oral administration.[8] Dermal absorption is expected to be limited.[8]
-
Distribution: The compound is expected to be highly protein-bound in the plasma.[10] Its lipophilic nature suggests it may distribute into tissues, with potential accumulation in the liver and kidneys.[8]
-
Metabolism: Metabolism is likely to occur in the liver. Potential metabolic pathways include O-demethylation of the methoxy group and hydroxylation of the aromatic rings. The ether linkage may be susceptible to cleavage. The carboxylic acid moiety could undergo conjugation with glycine or glucuronic acid before excretion.
-
Excretion: The primary route of elimination is expected to be renal, with the compound and its metabolites excreted in the urine.[10][11]
Toxicology
The toxicology of this compound is unknown. However, based on related chlorophenoxy compounds, high doses could potentially lead to systemic toxicity.[12][13] The mechanism of toxicity for chlorophenoxy herbicides can involve mitochondrial injury and uncoupling of oxidative phosphorylation.[12][14] Any research involving this compound should be conducted with appropriate safety precautions.
Conclusion
While no direct experimental data is currently available for 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid, a comprehensive theoretical profile can be constructed based on the well-documented chemistry and biology of its constituent fragments. The proposed Williamson ether synthesis provides a reliable and scalable route to access this molecule. Its structural features suggest a high potential for biological activity, possibly as a herbicide, antimicrobial agent, or a modulator of key cellular signaling pathways. This in-depth technical guide serves as a starting point for future research, providing a solid foundation for the synthesis, characterization, and biological evaluation of this novel compound.
References
-
Wachulec, M., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 26(11), 3183. [Link]
-
Patsnap. (n.d.). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Eureka. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile...[Link]
-
PubMed. (2015). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 23(21), 6967-6980. [Link]
-
Wikipedia. (n.d.). Chloroxuron. [Link]
-
Kour, A., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. [Link]
- Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
-
BrainKart. (2018). Chlorophenoxy Compounds - Herbicides (Weedicides). [Link]
-
Pauline, M., et al. (2019). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 24(18), 3315. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. [Link]
-
Glamo G., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(21), 5193. [Link]
-
ResearchGate. (2012). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. [Link]
-
AccessMedicine. (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). In Poisoning & Drug Overdose, 7e. [Link]
-
ResearchGate. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]
-
Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology, 38(2), 111-122. [Link]
-
ResearchGate. (2000). Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review. [Link]
-
Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare...[Link]
-
NIH. (2009). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. Anticancer Research, 29(11), 4543-4551. [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]
-
YouTube. (2025). Conversion of Nitrobenzene to 4-Methoxybenzoic acid. [Link]
-
Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. [Link]
-
JETIR. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 8(6). [Link]
-
Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. [Link]
-
Malaysian Journal of Analytical Sciences. (2019). SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO. [Link]
-
Plakas, S. M., et al. (1988). Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). Drug Metabolism and Disposition, 16(5), 703-707. [Link]
-
E-lactancia. (1964). PHARMACOKINETICS OF HALOTHANE AND ETHER. [Link]
-
PubMed. (2007). Discovery of novel series of benzoic acid derivatives containing biphenyl ether moiety as potent and selective human beta(3)-adrenergic receptor agonists: Part IV. Bioorganic & Medicinal Chemistry Letters, 17(12), 3369-3373. [Link]
-
YouTube. (2020). Local Anesthetics SAR of Benzoic acid derivatives. [Link]
-
PubChem. (n.d.). Benzoic Acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid | MDPI [mdpi.com]
- 4. 4-Methoxybenzoic acid – a phenolic acid with low toxicity_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. brainkart.com [brainkart.com]
- 9. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 13. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Mass Spectrometry of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid
Introduction
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is a substituted benzoic acid derivative with potential applications in pharmaceutical and materials science research. Its structure, featuring a chlorophenoxy group, a methoxy group, and a carboxylic acid moiety, presents a unique analytical challenge for structural elucidation and quantification. Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), offers a powerful tool for the sensitive and specific analysis of such compounds.
This application note provides a detailed protocol for the mass spectrometric analysis of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid using electrospray ionization (ESI) and collision-induced dissociation (CID). We will explore the expected ionization behavior, propose a plausible fragmentation pathway, and provide a step-by-step experimental workflow for its characterization. This guide is intended to provide researchers with a robust starting point for method development and a deeper understanding of the molecule's behavior in the gas phase.
Scientific Principles
Electrospray Ionization (ESI)
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, enabling their transfer from the liquid phase to the gas phase as intact ions with minimal fragmentation.[1][2] For 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid, analysis can be performed in both positive and negative ion modes.
-
Negative Ion Mode: The carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion. This is often the preferred mode for acidic compounds due to its high efficiency.
-
Positive Ion Mode: Protonation can occur, likely on the carbonyl oxygen or the ether oxygen, to form the [M+H]⁺ ion. Adduct formation with cations present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), is also common.[3]
The choice of ionization mode will depend on the specific analytical goals, such as sensitivity and the desired fragmentation information.
Collision-Induced Dissociation (CID)
Tandem mass spectrometry (MS/MS) utilizing collision-induced dissociation (CID) is employed to induce fragmentation of a selected precursor ion.[4][5] In this process, the precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, leading to the cleavage of the weakest chemical bonds and the formation of characteristic product ions.[6] The resulting fragmentation pattern provides a structural fingerprint of the molecule.
Predicted Mass Spectrometry Data
Based on the structure of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid (C₁₅H₁₃ClO₄), the following key ions are predicted.
| Ion Type | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Notes |
| [M-H]⁻ | 291.04 | 293.04 | Deprotonated molecular ion, likely the base peak in negative ESI. |
| [M+H]⁺ | 293.06 | 295.06 | Protonated molecular ion. |
| [M+Na]⁺ | 315.04 | 317.04 | Sodium adduct of the molecular ion. |
Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) are expected for all chlorine-containing ions.
Experimental Protocol
Materials and Reagents
-
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for positive ion mode)
-
Ammonium hydroxide or ammonium acetate (for negative ion mode)
-
0.22 µm syringe filters
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid and dissolve it in 1 mL of methanol or acetonitrile.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid (positive mode) or 5 mM ammonium acetate (negative mode)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (positive mode) or acetonitrile (negative mode)
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Scan Range (Full Scan): m/z 50-500
-
MS/MS Mode: Product ion scan
-
Precursor Ion Selection: m/z 291.0 (negative), m/z 293.1 (positive)
-
Collision Gas: Argon
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe the evolution of fragment ions.
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid.
Predicted Fragmentation Pathway
The fragmentation of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is expected to be initiated by cleavages at the ether linkage and around the carboxylic acid group, as these are the most labile sites. The following is a proposed fragmentation pathway in negative ion mode, starting with the [M-H]⁻ precursor ion at m/z 291.04.
-
Loss of CO₂ (Decarboxylation): A common fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da). This would result in a fragment ion at m/z 247.05 .
-
Cleavage of the Benzylic Ether Bond: Scission of the C-O bond between the methylene group and the chlorophenoxy moiety would lead to the formation of the 4-chlorophenoxide anion at m/z 127.99 . The remaining part of the molecule would be a neutral species.
-
Cleavage of the Methylene-Aromatic Ring Bond: Breakage of the bond connecting the methylene bridge to the methoxybenzoic acid ring could result in the formation of a 3-carboxy-6-methoxyphenylmethyl radical and a chlorophenoxymethyl anion at m/z 163.00 .
Proposed Fragmentation Diagram (Negative Ion Mode)
Caption: Proposed major fragmentation pathways for [M-H]⁻ of the target molecule.
Discussion and Conclusion
This application note outlines a comprehensive approach for the mass spectrometric analysis of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid. By utilizing high-resolution mass spectrometry and tandem MS techniques, it is possible to confirm the molecular weight and elemental composition and to gain structural insights through fragmentation analysis. The proposed fragmentation pathways, based on established principles of organic mass spectrometry, provide a framework for interpreting the resulting product ion spectra.
The provided LC-MS/MS protocol serves as a starting point for method development. Optimization of chromatographic conditions and mass spectrometer parameters may be necessary depending on the sample matrix and analytical instrumentation. The inherent selectivity and sensitivity of this method make it highly suitable for the quantitative analysis of this compound in complex mixtures, which is often required in pharmaceutical development and metabolomics studies.
References
-
Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(5), 539-553. [Link]
-
Covey, T. R., Lee, E. D., & Henion, J. D. (1986). High-speed liquid chromatography/tandem mass spectrometry for the determination of drugs in biological samples. Analytical Chemistry, 58(12), 2453-2460. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Reviews, 24(1), 3. [Link]
-
Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362-387. [Link]
-
Leito, I., Herodes, K., Huopolainen, M., Virro, K., & Künnapas, A. (2008). Adduct formation in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(10), 1530-1538. [Link]
-
PubChem. (n.d.). 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 15, 2026, from [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
-
Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]
- Cole, R. B. (Ed.). (2010).
- Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.
-
Wikipedia. (2023, December 1). Collision-induced dissociation. In Wikipedia. [Link]
-
National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. Retrieved January 15, 2026, from [Link]
-
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved January 15, 2026, from [Link]
-
National MagLab. (2025, August 25). Collision-Induced Dissociation. Retrieved from [Link]
Sources
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 3. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
Application Notes and Protocols for In Vitro Evaluation of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid (GW501516/Cardarine)
Introduction: Understanding the Role of GW501516 as a PPARδ Agonist
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid, more commonly known by its research designations GW501516 and Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ).[1][2][3] PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in metabolism, energy homeostasis, and inflammation.[4] GW501516 was initially developed for the potential treatment of metabolic and cardiovascular diseases, such as hyperlipidemia, obesity, and type 2 diabetes.[3][5]
Preclinical in vitro and in vivo studies have demonstrated that activation of PPARδ by GW501516 stimulates fatty acid oxidation in skeletal muscle and other tissues.[5][6] This effectively shifts the body's energy preference from glucose to lipids, a mechanism that mimics the effects of physical exercise.[1] This has led to its investigation for enhancing endurance and promoting fat loss.[1][7] However, it is crucial to note that the development of GW501516 for human use was halted due to findings of rapid cancer development in various organs during animal studies.[3][5] Consequently, GW501516 is not approved for human consumption and is designated for research purposes only.[1]
These application notes provide detailed protocols for in vitro assays to investigate the biological activity of GW501516, focusing on its primary mechanism of action as a PPARδ agonist and its effects on cellular metabolism.
Core Mechanism: The PPARδ Signaling Pathway
GW501516 functions by binding to and activating PPARδ. Upon activation, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation.
Caption: GW501516 activates the PPARδ/RXR heterodimer, leading to gene transcription.
Experimental Workflow Overview
A typical in vitro investigation of GW501516 involves a tiered approach, starting with confirmation of target engagement and progressing to functional cellular assays.
Caption: A logical progression of in vitro assays for characterizing GW501516.
Protocol 1: PPARδ Activation using a Luciferase Reporter Assay
Principle: This assay quantifies the ability of GW501516 to activate the PPARδ receptor. Cells are transiently co-transfected with two plasmids: one expressing the PPARδ ligand-binding domain fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. Activation of PPARδ by GW501516 leads to the expression of luciferase, which can be measured by its enzymatic activity.
Materials:
-
HEK293T or COS-1 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Expression plasmid for GAL4-PPARδ-LBD
-
Reporter plasmid with GAL4 UAS-luciferase
-
Transfection reagent (e.g., Lipofectamine 3000)
-
GW501516 stock solution (in DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the GAL4-PPARδ-LBD and GAL4 UAS-luciferase plasmids according to the transfection reagent manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of GW501516 (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plate for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit's instructions.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized luciferase activity against the log of the GW501516 concentration to determine the EC50 value.
| Parameter | Typical Value | Reference |
| Cell Line | COS-1 | [8] |
| Positive Control | GW0742 | [8] |
| Incubation Time | 24-48 hours | [8] |
| Expected EC50 | ~1-10 nM | [9] |
Protocol 2: Analysis of PPARδ Target Gene Expression by qRT-PCR
Principle: Activation of PPARδ by GW501516 induces the transcription of specific target genes involved in fatty acid metabolism. Quantitative real-time PCR (qRT-PCR) can be used to measure the change in mRNA levels of these genes, such as Carnitine Palmitoyltransferase 1 (CPT1) and Pyruvate Dehydrogenase Kinase 4 (PDK4), in response to GW501516 treatment.
Materials:
-
L6 rat skeletal muscle myotubes or HepG2 human hepatoma cells
-
Appropriate cell culture medium
-
GW501516 stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., CPT1, PDK4) and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Plate L6 or HepG2 cells and differentiate/grow to confluence. Treat the cells with a predetermined effective concentration of GW501516 (e.g., 100 nM) or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA. Run the reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle-treated control.
| Target Gene | Function | Expected Outcome | Reference |
| CPT1 | Rate-limiting enzyme in fatty acid oxidation | Upregulation | [6] |
| PDK4 | Inhibits glucose oxidation | Upregulation | [6] |
| UCP3 | Mitochondrial uncoupling protein | Upregulation | [10] |
Protocol 3: Fatty Acid Oxidation (FAO) Assay
Principle: This assay directly measures the metabolic effect of GW501516 on cellular fatty acid oxidation. Cells are incubated with a radiolabeled fatty acid, such as [³H]-palmitate. The rate of β-oxidation is determined by measuring the amount of radiolabeled water ([³H]₂O) produced.
Materials:
-
C2C12 or L6 myotubes
-
[³H]-palmitic acid
-
BSA-coated charcoal
-
Scintillation vials and fluid
-
Scintillation counter
-
GW501516 stock solution (in DMSO)
Procedure:
-
Cell Culture and Pre-treatment: Differentiate myoblasts into myotubes in a 12-well plate. Pre-treat the cells with GW501516 (e.g., 100 nM) or vehicle for 24 hours.
-
Fatty Acid Incubation: Prepare a solution of [³H]-palmitate complexed to BSA in serum-free medium. Add this solution to the cells and incubate for 2-4 hours.
-
Sample Collection: After incubation, transfer the supernatant to a new tube.
-
Separation of [³H]₂O: Add an equal volume of ice-cold 10% trichloroacetic acid (TCA) to the supernatant to precipitate any remaining protein-bound [³H]-palmitate. Centrifuge and transfer the supernatant to a new tube.
-
Charcoal Treatment: Add a BSA-coated charcoal slurry to the supernatant to bind any remaining unmetabolized [³H]-palmitate. Centrifuge and collect the supernatant, which now contains the [³H]₂O.
-
Measurement: Add the supernatant to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of [³H]₂O produced, normalized to the total protein content of the cells. Compare the rates between GW501516-treated and vehicle-treated cells.
Expected Outcome: Treatment with GW501516 is expected to significantly increase the rate of fatty acid oxidation in skeletal muscle cells.[5][6]
Trustworthiness and Self-Validation
To ensure the validity of the experimental results, several controls should be incorporated into each assay:
-
Vehicle Control: All treatments should be compared to a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent.
-
Positive Control: Where possible, use a known PPARδ agonist (e.g., GW0742) as a positive control to confirm that the assay system is responsive.
-
Dose-Response: Perform dose-response experiments to determine the potency (EC50/IC50) of GW501516 and to ensure the observed effects are not due to non-specific or toxic effects at high concentrations.
-
Cell Viability Assay: Concurrently run a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not a result of cytotoxicity.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for researchers to investigate the molecular and cellular effects of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid (GW501516). By systematically evaluating its ability to activate PPARδ, modulate target gene expression, and alter cellular metabolism, scientists can further elucidate the mechanisms underlying its potent metabolic effects. Given the significant safety concerns associated with this compound, a thorough understanding of its in vitro activity is paramount for any research application.
References
- SciVision Publishers. (2023, July 22). GW501516 (Cardarine): Pharmacological and Clinical Effects.
- Affordable Nutrition. (2025, August 3). Cardarine Results: What Researchers Are Observing in Studies.
- Affordable Nutrition. (2025, August 5). Cardarine and Fat Loss: What the Science Actually Says.
- Graise, M., et al. (2009, May 7). Effects of the PPAR-beta agonist GW501516 in an in vitro model of brain inflammation and antibody-induced demyelination. PubMed.
- Thevis, M., et al. In-vitro metabolism of GW1516 and implementation of its major metabolites in routine doping controls.
- Le, T. T., et al. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PMC - PubMed Central.
- Park, J. (2021, July 30). Cardarine (GW501516) Effects on Improving Metabolic Syndrome. ResearchGate.
- Aylett, S. B., et al. (2010, October 2). The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells. PubMed.
- Holt, R. I. G., & Sönksen, P. H. (Eds.). (2010). Growth Hormone, IGF-I and Acromegaly: A Decade of Progress. Springer Science & Business Media.
- Kramer, D. K., et al. (2007). PPARdelta activator GW-501516 has no acute effect on glucose transport in skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 293(3), E816-E821.
- Wikipedia. PPAR agonist.
- Healthy Male. (2025, August 31). Cardarine or GW1516: What you need to know.
-
Wikipedia. Peroxisome proliferator-activated receptor. Retrieved from [Link]
- Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptors: a family of nuclear receptors role in various diseases. Journal of advanced pharmaceutical technology & research, 2(4), 236.
- Barroso, E., et al. (2011). The PPARβ/δ agonist GW501516 prevents the development of liver and muscle insulin resistance in obese Zücker rats. The Journal of nutritional biochemistry, 22(10), 950-958.
Sources
- 1. affordablenutrition.co.uk [affordablenutrition.co.uk]
- 2. PPAR agonist - Wikipedia [en.wikipedia.org]
- 3. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 4. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scivisionpub.com [scivisionpub.com]
- 6. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. affordablenutrition.co.uk [affordablenutrition.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARdelta activator GW-501516 has no acute effect on glucose transport in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid in Drug Discovery
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative
In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic promise is a cornerstone of innovation. The compound 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid presents a compelling scaffold for investigation. Its structure, featuring a central benzoic acid core modified with a methoxy group and a chlorophenoxy ether linkage, suggests a potential interaction with nuclear receptors, a class of proteins pivotal in regulating metabolism and inflammation. While direct literature on this specific molecule is sparse[1], its structural motifs are reminiscent of compounds known to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs)[2][3].
PPARs are a family of ligand-inducible transcription factors with three main isoforms: PPARα, PPARγ, and PPARβ/δ[2][3][4]. PPARα is primarily involved in lipid metabolism and is the target of fibrate drugs used to treat dyslipidemia[2][3]. PPARγ is a key regulator of glucose homeostasis and is the target of thiazolidinediones (TZDs), a class of drugs used in the management of type 2 diabetes[2][3]. Dual agonists that target both PPARα and PPARγ have emerged as promising therapeutic agents for metabolic disorders, offering the potential to simultaneously address both dyslipidemia and insulin resistance[[“]][6][7].
These application notes will provide a comprehensive guide for researchers and drug development professionals on the potential application of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid as a PPARα/γ dual agonist. We will detail protocols for its synthesis, in vitro characterization, and cell-based assays to elucidate its mechanism of action and therapeutic potential.
Scientific Rationale: Why 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is a Promising Candidate
The rationale for investigating 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid as a PPAR agonist is rooted in its structural similarity to known PPAR modulators. The carboxylic acid moiety is a common feature of many PPAR agonists, enabling crucial interactions within the ligand-binding pocket of the receptor. The extended hydrophobic tail, provided by the chlorophenoxy group, can occupy the hydrophobic pocket of the receptor, contributing to binding affinity and agonist activity. The methoxy group on the benzoic acid ring can further influence the electronic properties and conformation of the molecule, potentially fine-tuning its interaction with the receptor.
The potential for dual PPARα/γ agonism is particularly intriguing. A dual-acting compound could offer a multi-pronged approach to treating metabolic syndrome, a cluster of conditions that includes obesity, insulin resistance, hypertension, and dyslipidemia. By activating PPARα, the compound could lower triglycerides and increase HDL cholesterol. Simultaneously, activation of PPARγ could improve insulin sensitivity and glucose uptake in peripheral tissues[[“]][6][7].
Experimental Workflows and Protocols
Part 1: Synthesis of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid
The synthesis of the target compound can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below, based on established organic chemistry principles for the formation of ether linkages and modification of benzoic acid derivatives[8][9][10].
Caption: Synthetic pathway for 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid.
-
Step 1: Esterification of 3-Hydroxy-4-methoxybenzoic acid.
-
Dissolve 3-hydroxy-4-methoxybenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product, methyl 3-hydroxy-4-methoxybenzoate.
-
-
Step 2: Bromination of the Methyl Ester.
-
Dissolve the methyl ester in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under a light source to initiate the reaction.
-
Monitor the formation of methyl 3-(bromomethyl)-4-methoxybenzoate by TLC.
-
Purify the product using column chromatography.
-
-
Step 3: Williamson Ether Synthesis.
-
Dissolve the brominated intermediate in a polar aprotic solvent like acetone or DMF.
-
Add 4-chlorophenol and a weak base such as potassium carbonate.
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
Monitor the formation of methyl 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoate.
-
Purify the product by column chromatography.
-
-
Step 4: Hydrolysis to the Final Product.
-
Dissolve the ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature.
-
Monitor the hydrolysis of the ester to the carboxylic acid by TLC.
-
Acidify the reaction mixture to precipitate the final product, 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid.
-
Filter, wash with water, and dry the product. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 2: In Vitro Characterization of PPAR Agonist Activity
To determine if 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid acts as a PPAR agonist, a series of in vitro assays are essential. These assays will quantify the binding affinity and activation potential of the compound for PPARα and PPARγ.
Caption: Workflow for in vitro characterization of PPAR agonism.
This assay determines the affinity of the test compound for the ligand-binding domain (LBD) of PPARα and PPARγ by measuring its ability to displace a known high-affinity radiolabeled ligand.
-
Materials:
-
Recombinant human PPARα-LBD and PPARγ-LBD.
-
Radiolabeled ligands (e.g., [³H]-GW7647 for PPARα, [³H]-Rosiglitazone for PPARγ).
-
Test compound: 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate the PPAR-LBD with the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., using a filter-binding assay).
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
-
This cell-based assay measures the ability of the test compound to activate the transcriptional activity of PPARα and PPARγ.
-
Materials:
-
A suitable cell line (e.g., HEK293T or HepG2) that does not endogenously express high levels of PPARs.
-
Expression plasmids for full-length human PPARα and PPARγ.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
A transfection reagent.
-
Luciferase assay substrate and a luminometer.
-
-
Procedure:
-
Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with varying concentrations of the test compound.
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the EC₅₀ value, which is the concentration of the test compound that produces 50% of the maximal response.
-
Part 3: Cell-Based Assays for Functional Activity
Following the confirmation of direct PPAR agonism, it is crucial to assess the functional consequences of receptor activation in relevant cell types.
Activation of PPARγ is a key driver of adipogenesis. This assay assesses the ability of the test compound to induce the differentiation of preadipocytes into mature adipocytes.
-
Materials:
-
3T3-L1 preadipocyte cell line.
-
Differentiation medium (containing insulin, dexamethasone, and IBMX).
-
Oil Red O stain to visualize lipid droplets.
-
-
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation by treating the cells with differentiation medium containing varying concentrations of the test compound.
-
After 2-3 days, replace the medium with a maintenance medium containing insulin and the test compound.
-
Continue to culture for another 4-6 days, replacing the medium every 2 days.
-
Fix the cells and stain with Oil Red O.
-
Quantify the extent of differentiation by measuring the absorbance of the extracted stain.
-
This protocol measures the change in the expression of known PPAR target genes in response to treatment with the test compound.
-
Materials:
-
A relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ).
-
RNA extraction kit.
-
Reverse transcriptase for cDNA synthesis.
-
qPCR master mix and primers for PPAR target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ) and a housekeeping gene.
-
-
Procedure:
-
Treat the cells with the test compound for a specified period (e.g., 24 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR to quantify the relative expression levels of the target genes.
-
Analyze the data using the ΔΔCt method.
-
Data Presentation and Interpretation
The quantitative data generated from the above protocols should be summarized in clear and concise tables for easy comparison and interpretation.
| Assay | Parameter Measured | PPARα | PPARγ |
| Radioligand Binding | IC₅₀ (nM) | Insert Value | Insert Value |
| Luciferase Reporter | EC₅₀ (nM) | Insert Value | Insert Value |
| Adipocyte Differentiation | EC₅₀ (nM) | N/A | Insert Value |
| Target Gene Expression | Fold Change (vs. Vehicle) | Insert Value | Insert Value |
A potent dual agonist would be expected to have low nanomolar IC₅₀ and EC₅₀ values for both PPARα and PPARγ. Significant induction of adipocyte differentiation would confirm robust PPARγ activity, while upregulation of genes like CPT1A would indicate PPARα activation.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of PPAR activation.
Conclusion and Future Directions
The application notes provided here outline a comprehensive strategy for the initial characterization of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid as a potential PPARα/γ dual agonist. Positive results from these studies would provide a strong foundation for further preclinical development, including pharmacokinetic and in vivo efficacy studies in animal models of metabolic disease. The exploration of this novel chemical entity could lead to the development of a new therapeutic agent for the treatment of type 2 diabetes, dyslipidemia, and other manifestations of the metabolic syndrome.
References
- Therapeutic potential of dual PPAR alpha/gamma agonists in metabolic disorders.
-
The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. MDPI. [Link]
-
Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
PPARalpha and PPARgamma dual agonists for the treatment of type 2 diabetes and the metabolic syndrome. Semantic Scholar. [Link]
-
Peroxisome Proliferator-Activated Receptor δ: A Target with a Broad Therapeutic Potential for Drug Discovery. NIH. [Link]
-
The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. PubMed. [Link]
- Peroxisome Proliferator-Activated Receptors: Discovery and Recent Advances.
-
Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes. PubMed. [Link]
-
A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia. PMC - NIH. [Link]
-
Dual PPAR α/γ Agonists: Promises and Pitfalls in Type 2 Diabetes. R Discovery. [Link]
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]
-
3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid. PubChemLite. [Link]
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]
-
Preparation of 4-methoxybenzoic acid. PrepChem.com. [Link]
Sources
- 1. PubChemLite - 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid (C15H13ClO4) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor δ: A Target with a Broad Therapeutic Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. PPARalpha and PPARgamma dual agonists for the treatment of type 2 diabetes and the metabolic syndrome. | Semantic Scholar [semanticscholar.org]
- 7. Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4-Methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
Application Notes and Protocols for 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid: A Key Intermediate in Synthetic Chemistry
Introduction: Unveiling the Synthetic Potential of a Versatile Benzoic Acid Derivative
In the landscape of medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities rely heavily on the availability of versatile chemical intermediates. 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is one such pivotal building block. Its structure is a confluence of key pharmacophoric features: a carboxylic acid handle for amide coupling and other modifications, a methoxy group that can influence solubility and metabolic stability, and a chlorophenoxy moiety, a common feature in many biologically active compounds.
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, providing in-depth protocols, mechanistic insights, and application-focused notes for the effective utilization of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid in synthetic workflows. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃ClO₄ | [1] |
| Molecular Weight | 292.72 g/mol | [2] |
| Monoisotopic Mass | 292.05023 Da | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Predicted XlogP | 3.5 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| SMILES | COC1=C(C=C(C=C1)C(=O)O)COC2=CC=C(C=C2)Cl | [1] |
| InChIKey | GDXSXRIRYUEDOH-UHFFFAOYSA-N | [1] |
Protocol 1: Synthesis of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid
The synthesis of the title compound is most efficiently achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This protocol involves the reaction of a methyl 3-(bromomethyl)-4-methoxybenzoate intermediate with 4-chlorophenol in the presence of a suitable base, followed by saponification of the resulting ester to yield the desired carboxylic acid.
Causality of Experimental Design:
-
Starting Material: We begin with the methyl ester of the benzoic acid. This protects the carboxylic acid from unwanted side reactions with the base and allows for easier purification of the intermediate ether product. The carboxylic acid can be easily deprotected in the final step.
-
Leaving Group: A bromomethyl group is an excellent leaving group for this Sₙ2 reaction, ensuring an efficient reaction with the phenoxide nucleophile.
-
Base Selection: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the 4-chlorophenol to form the reactive phenoxide ion but mild enough to prevent side reactions with the ester group.
-
Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile is chosen because it effectively solvates the potassium cation, leaving the phenoxide anion more naked and nucleophilic, thereby accelerating the rate of the Sₙ2 reaction.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of the target compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Methyl 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoate
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-(bromomethyl)-4-methoxybenzoate (1.0 eq), 4-chlorophenol (1.1 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (concentration of ~0.5 M with respect to the starting benzoate).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester intermediate.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ester.
Step 2: Saponification to 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid
-
Reaction Setup: Dissolve the purified methyl ester from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH, ~2.0 eq) and heat the mixture to reflux for 2-4 hours, or until the ester is fully consumed (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath. Slowly add 1M hydrochloric acid (HCl) with stirring until the pH of the solution is ~2-3. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove inorganic salts and then dry under vacuum to yield the final product, 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid.
Application Protocol: Use as an Intermediate in Amide Synthesis
The carboxylic acid functionality of the title compound is a prime handle for further synthetic elaboration, most commonly through amide bond formation. This is a cornerstone reaction in the synthesis of active pharmaceutical ingredients (APIs).[3][4] The following protocol details a standard procedure for coupling the intermediate with a primary amine.
Rationale for Reagent Selection:
-
Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.
-
Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is added to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
Amide Coupling Reaction Pathway
Caption: General workflow for amide coupling using the title intermediate.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the primary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by column chromatography or recrystallization to obtain the final product.
Characterization and Spectroscopic Data
Confirming the structure and purity of the synthesized intermediate is a critical step. The following table outlines the expected spectroscopic data for 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid. These are predicted values based on the analysis of structurally similar compounds.[5][6]
| Spectroscopic Data | Expected Observations |
| ¹H NMR | - -COOH: A broad singlet around 12-13 ppm. - Aromatic Protons: Multiple signals in the range of 6.9-8.0 ppm. Protons on the benzoic acid ring will appear as distinct signals from those on the chlorophenoxy ring. - -OCH₂-: A singlet around 5.0-5.2 ppm. - -OCH₃: A singlet around 3.9 ppm. |
| ¹³C NMR | - C=O (acid): A signal around 165-170 ppm. - Aromatic Carbons: Multiple signals between 110-160 ppm. - -OCH₂-: A signal around 65-70 ppm. - -OCH₃: A signal around 55-60 ppm. |
| Mass Spectrometry (ESI-) | - [M-H]⁻: An ion peak corresponding to the molecular weight minus one proton (m/z ≈ 291.04), showing a characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio). |
Safety, Handling, and Storage
As a laboratory chemical, 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid requires careful handling. While specific toxicological data is not available, the compound should be handled with the standard precautions for benzoic acid derivatives.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[8]
-
Handling: Avoid contact with skin and eyes.[8] Avoid formation and inhalation of dust.[7] Use in a well-ventilated area or a chemical fume hood.[9]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
-
-
Storage: Keep in a tightly closed container in a dry and well-ventilated place.[9] Store at room temperature.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9]
References
- Angene Chemical. (2025-02-11).
-
PubChemLite. 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid. Available from: [Link]
- Fisher Scientific.
- Sigma-Aldrich.
- Sigma-Aldrich. (2024-09-08).
- Fisher Scientific.
-
MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(11), 13498-13506. Available from: [Link]
- Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
- BenchChem. A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
-
PubChem. 3-Methoxy-4-phenoxybenzoic acid. Available from: [Link]
- Chemdiv. Compound 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoic acid.
- Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis.
-
NIST. Benzoic acid, 3-methoxy-4-methyl-. Available from: [Link]
- ChemicalBook. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum.
-
PubChemLite. 3-[(2-chlorophenoxy)methyl]-4-methoxybenzoic acid. Available from: [Link]
Sources
- 1. PubChemLite - 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid (C15H13ClO4) [pubchemlite.lcsb.uni.lu]
- 2. Compound 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoic acid - Chemdiv [chemdiv.com]
- 3. srinichem.com [srinichem.com]
- 4. chemixl.com [chemixl.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum [chemicalbook.com]
- 7. gustavus.edu [gustavus.edu]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic Acid Derivatives in Experimental Research
Editorial Foreword
The exploration of novel chemical scaffolds for therapeutic intervention remains a cornerstone of modern drug discovery. Benzoic acid derivatives, in particular, represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] This guide focuses on the experimental applications of derivatives of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid. It is important to note that while direct experimental data for this specific parent compound is limited in current literature, this document synthesizes findings from structurally analogous compounds to provide a robust framework for researchers. The insights and protocols herein are derived from studies on compounds sharing the key structural motifs of a substituted aryl ether linkage and a 4-methoxybenzoic acid core. This approach allows us to project potential biological activities and establish detailed experimental methodologies for screening and characterization.
Chapter 1: Overview of Potential Therapeutic Applications
Derivatives of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid are promising candidates for investigation in oncology and inflammation research. The 4-methoxybenzoic acid moiety is a well-established pharmacophore with demonstrated antioxidant, anti-inflammatory, and antitumor properties.[2] Concurrently, the chlorophenoxy group is a common feature in compounds with a range of biological effects. The combination of these structural features suggests a potential for synergistic or unique biological activities.
Anticancer Potential
Substituted benzoic acid and aryl ether derivatives have shown significant cytotoxic effects against various cancer cell lines.[3] The primary mechanisms of action for related compounds often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are frequently dysregulated in cancer.[4] For instance, some phenothiazine derivatives, which share structural similarities, are known to trigger both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[4]
Anti-inflammatory Properties
Aryl ether derivatives have been investigated as anti-inflammatory agents, with some showing preferential inhibition of cyclooxygenase-2 (COX-2).[5] The 4-methoxybenzoic acid scaffold is also recognized for its anti-inflammatory benefits.[4] The proposed derivatives could therefore be explored for their potential to modulate inflammatory responses, for example, in the context of chronic inflammatory diseases.
Chapter 2: In Vitro Experimental Protocols
This chapter provides detailed protocols for the initial in vitro screening of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid derivatives to assess their potential anticancer and anti-inflammatory activities.
Anticancer Activity: Cytotoxicity Screening
A primary step in evaluating the anticancer potential of novel compounds is to determine their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Protocol 2.1.1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, U-87 for glioblastoma)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve of cell viability versus the logarithm of the compound concentration.
Anti-inflammatory Activity: In Vitro Assays
Protocol 2.2.1: Carrageenan-Induced Paw Edema in Rats (In Vivo Model Adaptation)
While this is an in-vivo model, it is a foundational assay for screening anti-inflammatory activity.[6]
Objective: To evaluate the in vivo anti-inflammatory effects of the test compounds.
Materials:
-
Wistar rats (150-200 g)
-
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid derivatives
-
Carrageenan solution (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6): control, standard, and test groups receiving different doses of the compounds.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Chapter 3: Mechanistic Studies
Understanding the mechanism of action is crucial for the further development of lead compounds. Based on the activities of structurally related molecules, the following pathways are proposed as potential targets for 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid derivatives.
Proposed Anticancer Mechanism: Induction of Apoptosis
Many benzoic acid and aryl ether derivatives exert their anticancer effects by inducing apoptosis.[4] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Proposed intrinsic pathway of apoptosis induction.
Proposed Anti-inflammatory Mechanism: COX-2 Inhibition
The structural features of the target compounds suggest a potential for cyclooxygenase (COX) inhibition, a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Proposed mechanism of COX-2 inhibition.
Chapter 4: Data Presentation and Interpretation
Quantitative data from in vitro assays should be compiled to compare the efficacy of different derivatives.
Table 1: In Vitro Cytotoxicity of Structurally Related Benzoic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Related Hydrazone 1 | K-562 | 0.04 | [7] |
| Related Hydrazone 2 | BV-173 | 0.06 | [7] |
| Betulinic Acid Derivative | A375 (melanoma) | 22.41 | [8] |
| 4-allyl-2-methoxyphenyl propionate | MCF-7 | 0.40 µg/mL | [9] |
| 4-allyl-2-methoxyphenyl isobutanoate | MCF-7 | 1.29 µg/mL | [9] |
Note: The data presented is for structurally related compounds and serves as a benchmark for the evaluation of novel 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid derivatives.
Chapter 5: Conclusion and Future Directions
The 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid scaffold presents a promising starting point for the development of novel anticancer and anti-inflammatory agents. The protocols and mechanistic insights provided in this guide, derived from studies on analogous compounds, offer a comprehensive roadmap for the initial stages of research and development. Future work should focus on synthesizing a library of derivatives and screening them using the outlined protocols to establish structure-activity relationships. Promising lead compounds can then be advanced to more complex in vivo models and detailed mechanistic studies.
References
- IC50 (μΜ) values of 4a, 4b, and their intermediates against normal and cancer cell lines. (n.d.).
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). Molecules, 25(13), 2980. [Link]
- Novel Aryl Ether Derivatives as Antiinflammatory and Analgesics. (2011).
- Application Notes: 2-Chlorophenothiazine in Anti-Cancer Agent Development. (n.d.). Benchchem.
- Design, Synthesis, ADMET Analysis of Aryl Ethers based on 5-Nitro Indole: Their Molecular Docking Study based on TNF-α with Anti-inflammatory Activity. (2023).
- Experimental IC50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. (n.d.).
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. (2020). PubMed. [Link]
- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
- Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. (2013). PubMed Central.
-
cell lines ic50: Topics by Science.gov. (n.d.). Retrieved from [Link]
- (PDF) Novel Aryl Ether Derivatives as Antiinflammatory and Analgesics. (2011).
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI.
- The Emerging Role of 3-Methoxyphenyl Derivatives in Cancer Research: A Compar
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI.
- Novel aryl hydrocarbon receptor agonists as potential anti-inflammatory therapeutics: Identification and validation through drug repurposing. (2025). PubMed.
- Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Deriv
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2001). PubMed.
- IC50 values of the cancer cell lines used in this study and the Phoenix... (n.d.).
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed.
- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
- CHLOROPHENOXY HERBICIDES (Group 2B). (n.d.).
- Cancer mortality in workers exposed to chlorophenoxy herbicides and chlorophenols. (1991). PubMed.
- Cancer incidence and mortality in women occupationally exposed to chlorophenoxy herbicides, chlorophenols, and dioxins. (1993). PubMed.
- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. media.neliti.com [media.neliti.com]
Application Notes and Protocols for the Solubilization of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic Acid
Introduction
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is an aromatic carboxylic acid of interest in various research and development sectors, including pharmaceuticals and agrochemicals. Its molecular structure, characterized by a substituted benzoic acid core, suggests limited aqueous solubility, a common challenge in experimental biology and drug development. The predicted octanol-water partition coefficient (XlogP) of 3.5 further indicates a lipophilic nature, reinforcing the expectation of poor solubility in aqueous media[1]. Proper solubilization is a critical first step for any in vitro or in vivo studies to ensure accurate and reproducible results.
This technical guide provides detailed, field-proven protocols for the effective dissolution of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt these methods to their specific experimental needs. The protocols described herein are designed to be self-validating, ensuring the integrity of the resulting solutions.
Physicochemical Properties Overview
A foundational understanding of the compound's properties is essential for developing a rational solubilization strategy.
| Property | Value/Prediction | Implication for Dissolution |
| Molecular Formula | C₁₅H₁₃ClO₄ | Provides the basis for calculating molar concentrations. |
| Molecular Weight | 292.71 g/mol | Essential for accurate weighing and solution preparation. |
| Predicted XlogP | 3.5 | Indicates poor water solubility and a preference for lipid environments[1]. |
| Acid Dissociation Constant (pKa) | Estimated ~4.0-4.5 | As a carboxylic acid, it can be deprotonated in basic solutions to form a more soluble salt[2][3]. |
Note: The pKa is an estimate based on the pKa of benzoic acid (4.2) and the influence of electron-withdrawing and -donating substituents on the aromatic ring[2][3]. The chloro- and ether-containing substituents will influence the exact value.
Logical Approach to Solubilization
Our strategy for dissolving 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is based on its chemical structure, specifically the presence of an acidic carboxylic acid group. This allows for two primary approaches, which can be used independently or in combination.
Caption: Solubilization strategy for the target compound.
Protocol 1: pH-Mediated Dissolution for Aqueous Solutions
This protocol is ideal for preparing aqueous solutions for direct use in biological assays where an organic solvent is undesirable. The principle lies in the ionization of the carboxylic acid group to form a highly water-soluble carboxylate salt.
Causality and Scientific Principles
Carboxylic acids exist in equilibrium between their protonated (R-COOH) and deprotonated (R-COO⁻) forms in aqueous solution[4]. The Henderson-Hasselbalch equation describes this relationship:
pH = pKa + log([R-COO⁻]/[R-COOH])
According to this equation, when the pH of the solution is significantly above the pKa of the carboxylic acid, the equilibrium shifts towards the deprotonated, charged carboxylate form[5][6][7]. This ionic form is generally much more soluble in water than the neutral, protonated form[8][9]. By adding a base such as sodium hydroxide (NaOH), we neutralize the carboxylic acid, forming the sodium salt of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid, which is readily soluble in water[4].
Caption: Workflow for pH-mediated dissolution.
Step-by-Step Methodology
-
Preparation :
-
Accurately weigh the desired amount of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid.
-
Prepare a 1N solution of NaOH.
-
Have a calibrated pH meter ready.
-
-
Initial Suspension :
-
Add the desired volume of the final aqueous buffer (e.g., phosphate-buffered saline, cell culture medium) to the solid compound.
-
Vortex or stir the mixture. A uniform suspension should form, but the compound will not dissolve at this stage.
-
-
Basification :
-
While continuously stirring or vortexing, add the 1N NaOH solution dropwise to the suspension.
-
As the pH increases, the compound will begin to dissolve.
-
Continue adding NaOH until the solution becomes completely clear. This indicates the formation of the soluble sodium salt.
-
-
pH Adjustment and Final Volume :
-
Once the solution is clear, measure the pH. It will likely be highly alkaline.
-
Carefully adjust the pH back to the desired final experimental pH (e.g., 7.4) using 1N HCl. Note: If the pH is lowered too much (below the pKa), the compound may precipitate out of solution. It is recommended to maintain a final pH at least 2 units above the estimated pKa.
-
Bring the solution to the final desired volume with the aqueous buffer.
-
-
Filtration (Optional but Recommended) :
-
For biological applications, sterile filter the final solution through a 0.22 µm syringe filter to remove any potential particulates or microbial contamination.
-
Protocol 2: Organic Solvent Dissolution for Concentrated Stock Solutions
This is the most common method in drug discovery for preparing high-concentration stock solutions, which are then diluted into aqueous media for experiments. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its exceptional solubilizing power.
Causality and Scientific Principles
DMSO is a highly polar, aprotic solvent. Its efficacy stems from its amphiphilic nature; it possesses both a polar sulfoxide group and two nonpolar methyl groups[10]. This dual character allows it to effectively interact with and dissolve a wide range of compounds, including those with both polar (the carboxylic acid and ether groups) and nonpolar (the aromatic rings) regions, like our target molecule[[“]][12][13]. The sulfoxide group can act as a hydrogen bond acceptor, interacting with the carboxylic acid proton, while the methyl groups interact with the hydrophobic parts of the molecule, disrupting the crystal lattice and facilitating dissolution[14][15].
Step-by-Step Methodology
-
Preparation :
-
Accurately weigh the desired amount of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid into a sterile glass or polypropylene vial.
-
Use anhydrous, high-purity DMSO (≥99.9%).
-
-
Dissolution :
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex vigorously. Gentle warming in a water bath (37°C) can be applied to aid dissolution if necessary, but be mindful of potential compound degradation with excessive heat.
-
Visually inspect the solution to ensure it is completely clear and free of any solid particles.
-
-
Storage and Handling :
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Studies have shown that many compounds are stable in DMSO for extended periods under these conditions, and repeated freeze-thaw cycles generally do not cause significant compound loss[16].
-
When preparing for an experiment, thaw an aliquot at room temperature and vortex before making further dilutions into your aqueous experimental medium. Be aware that adding a concentrated DMSO stock to an aqueous buffer can sometimes cause the compound to precipitate if the final DMSO concentration is too low to maintain solubility. It is crucial to ensure the final DMSO concentration in the assay is both non-toxic to the biological system and sufficient to keep the compound in solution.
-
Self-Validation and Quality Control
-
Visual Inspection : Always visually inspect the final solution for any signs of precipitation or cloudiness before use.
-
Concentration Verification : For critical applications, the concentration of the stock solution can be verified using HPLC with UV detection, comparing the result to a standard curve.
-
pH Measurement : For Protocol 1, always confirm the final pH of the aqueous solution.
-
Solvent Tolerance : When using Protocol 2, always run a vehicle control (e.g., the same final concentration of DMSO in the assay medium without the compound) to account for any effects of the solvent on the experimental system.
References
- Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
- Chemistry LibreTexts. (2024, March 17). Substituent Effects on Acidity.
- Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403.
- Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.
- Quora. (2016, August 6).
- Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity.
- Cziczo, D. J., & Abbatt, J. P. D. (2018). Solubilities in aqueous solutions of the sodium salts of succinic and glutaric acid with and without ammonium sulfate.
- Consensus. Does DMSO have the ability to dissolve both polar and nonpolar compounds?
- Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules.
- Trevor, A. J., Katzung, B. G., & Masters, S. B. (Eds.). (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy.
- Microbe Notes. (2024, August 27).
- Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
- Aure Chemical. The Biological Reactions of Dimethyl Sulfoxide (DMSO): Properties, Mechanisms, and Medical Uses.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Dimethyl Sulfoxide?
- Dence, C. W., & Reeve, D. W. (2001). Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13. Journal of Wood Chemistry and Technology, 21(3), 275-295.
- Yalkowsky, S. H. (2015).
- Gaylord Chemical.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2024, October 16). 15.
- Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
- Cheng, X., Hochlowski, J., Tang, H., & Hepp, D. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-297.
- Laasonen, K. (2022, May 24). How to Predict the pKa of Any Compound in Any Solvent. ACRIS.
- Kozik, V., Kettner, M., & Kunes, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
- PubChem. (n.d.). 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid.
- Mu, R., et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. Mongolian Journal of Chemistry, 23(49), 19-26.
- Troganis, A., et al. (n.d.).
- ResearchGate. (n.d.). Weak correlation between aqueous and DMSO pKa values for 23 organic acids.
- PubChem. (n.d.). 4-Methoxybenzoic Acid.
- PubChem. (n.d.). 3-Methoxybenzoic Acid.
- Sigma-Aldrich. (n.d.). 3-Chloro-4-methoxybenzoic acid.
Sources
- 1. PubChemLite - 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid (C15H13ClO4) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 7. microbenotes.com [microbenotes.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Dimethyl Sulfoxide? [synapse.patsnap.com]
- 11. consensus.app [consensus.app]
- 12. The Biological Reactions of Dimethyl Sulfoxide (DMSO): Properties, Mechanisms, and Medical Uses | Aure Chemical [aurechem.com]
- 13. Applications of DMSO [chemdiv.com]
- 14. researchgate.net [researchgate.net]
- 15. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid
Welcome to the dedicated technical guide for 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid. This document provides in-depth troubleshooting strategies and foundational knowledge to address the solubility challenges commonly encountered with this compound. As a molecule possessing a rigid aromatic core, a weakly acidic carboxylic acid group, and halogen substitution, its poor aqueous solubility is a primary experimental hurdle. This guide is structured to provide not just solutions, but the underlying chemical principles to empower you to adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My compound, 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid, won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What is the primary reason for this, and what is my first step?
Answer:
The observed insolubility is expected and stems directly from the molecule's chemical structure. It possesses a dominant hydrophobic character due to two aromatic rings and a chlorophenoxy group. The single carboxylic acid moiety provides some capacity for ionization, but at neutral pH (7.4), the compound exists in equilibrium between its neutral, highly insoluble form (R-COOH) and its anionic, more soluble carboxylate form (R-COO⁻). For many carboxylic acids, the pKa is in the range of 3-5. At pH 7.4, while much of the acid will be deprotonated, the intrinsic insolubility of the large nonpolar backbone remains the limiting factor.
Your first and most critical step is pH modification . The solubility of a carboxylic acid can be dramatically increased by raising the pH of the solution well above its pKa. This deprotonates the carboxylic acid, forming a carboxylate salt which is significantly more polar and thus more soluble in aqueous media.
Initial Troubleshooting Protocol: pH Adjustment
-
Prepare a Stock Solution: Instead of dissolving the compound directly in your final buffer, first prepare a concentrated stock solution in a basic aqueous medium. Start with 0.1 M Sodium Hydroxide (NaOH).
-
Method:
-
Weigh out your compound.
-
Add a small volume of 0.1 M NaOH and stir or vortex. The compound should dissolve as it converts to its sodium salt.
-
If solubility is still limited, you may gently warm the solution up to 30-40°C.
-
Once fully dissolved, you can perform serial dilutions into your final experimental buffer.
-
-
Crucial Consideration: Ensure that the final concentration of NaOH in your experiment does not affect the biological or chemical system you are studying. The pH of the final working solution must be verified and adjusted if necessary.
Question 2: I tried adjusting the pH, but my compound precipitates when I add it to my final assay media. What is happening?
Answer:
This is a classic issue of pH shock or re-precipitation . You successfully dissolved the compound at a high pH (e.g., in 0.1 M NaOH, pH ~13), creating the soluble salt. However, when you introduce this alkaline stock solution into a large volume of buffered media at a lower pH (e.g., pH 7.4), the local pH drops rapidly. This forces the soluble carboxylate salt (R-COO⁻Na⁺) to convert back to the protonated, insoluble carboxylic acid form (R-COOH), causing it to crash out of solution.
To overcome this, you must control the transition between pH environments more carefully. The key is to use a co-solvent system or to prepare a salt form of the compound.
Workflow: Avoiding Re-precipitation
Caption: Decision workflow for preventing compound re-precipitation.
Troubleshooting Protocol: Using a Co-Solvent
-
Select a Water-Miscible Organic Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power. Ethanol or isopropanol are also viable alternatives.
-
Prepare a High-Concentration Stock: Dissolve 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid in 100% DMSO to a high concentration (e.g., 10-50 mM). The compound should be readily soluble in pure organic solvent.
-
Dilution Strategy:
-
Perform serial dilutions. Do not add the DMSO stock directly to the final volume in one step.
-
Add the DMSO stock to your final buffer dropwise while the buffer is being vigorously stirred or vortexed. This rapid dispersion helps prevent localized concentration gradients where the compound can precipitate.
-
-
Final Solvent Concentration: Crucially, ensure the final concentration of the organic solvent in your assay is low (typically <1%, and ideally <0.5%) and consistent across all experimental conditions, including controls. High concentrations of organic solvents can disrupt biological membranes, denature proteins, or interfere with assay readings.
Question 3: I need to use this compound for animal studies (in vivo) and cannot use high concentrations of DMSO. How can I formulate it for injection?
Answer:
For in vivo applications, solubility and biocompatibility are paramount. High concentrations of organic solvents are often toxic. The preferred method is to create a stable, aqueous formulation. This is typically achieved using a combination of pH control and solubilizing excipients.
Formulation Strategy for In Vivo Use
The goal is to prepare a solution of the sodium salt of the compound in a physiologically compatible vehicle.
Recommended Vehicle Components:
| Component | Purpose | Typical Concentration |
| NaOH or L-Arginine | pH Adjustment | Titrate to pH 8.0-9.0 |
| Saline (0.9% NaCl) | Isotonicity | QS (Quantum Satis) |
| PEG 400 | Co-solvent / Solubilizer | 5-20% (v/v) |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Encapsulating Agent | 10-40% (w/v) |
Step-by-Step Formulation Protocol:
-
Prepare the Vehicle:
-
If using cyclodextrins, first dissolve the required amount of HPβCD in saline. This can take time and may require warming.
-
If using a co-solvent, add the PEG 400 to the saline.
-
-
Form the Salt:
-
Weigh the 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid into a separate vessel.
-
Add a small amount of the vehicle and then add a stoichiometric equivalent of a base (like 1 M NaOH) to deprotonate the acid. L-Arginine is also an excellent, biocompatible base for forming salts.
-
Stir until the compound is fully dissolved, forming the soluble salt in situ.
-
-
Finalize the Formulation:
-
Slowly add the remaining vehicle to reach the final target volume.
-
Measure the final pH and adjust to a physiologically tolerable range (typically 7.5-9.0).
-
Sterile-filter the final formulation through a 0.22 µm syringe filter before use.
-
Mechanism of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar chlorophenoxy and methoxybenzoyl portions of your molecule can be encapsulated within this cavity, effectively shielding them from the aqueous environment and dramatically increasing solubility.
Caption: Step-wise workflow for preparing an in vivo formulation.
References
Technical Support Center: Stability Testing of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic Acid Solutions
Welcome to the technical support center for 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for stability testing of solutions containing this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address specific experimental challenges, ensuring the integrity and success of your stability studies.
Troubleshooting Guide
This section addresses common problems encountered during the stability testing of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid solutions. Each issue is presented with potential causes and scientifically grounded solutions.
Question 1: I am observing unexpectedly rapid degradation of my compound in solution, even under mild conditions. What could be the cause?
Answer:
Unexpectedly rapid degradation can stem from several factors related to the inherent chemical nature of the molecule and the experimental setup. 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid possesses several functional groups susceptible to degradation: an ether linkage, a carboxylic acid, and a chlorophenoxy group.
-
Potential Cause 1: pH-Mediated Hydrolysis. The ether linkage is a primary site for potential hydrolytic cleavage. This reaction can be catalyzed by both acidic and basic conditions.[1][2] The carboxylic acid group's ionization state is pH-dependent, which can influence the molecule's overall reactivity and solubility.[3]
-
Troubleshooting Step: Carefully measure and buffer the pH of your solution. The stability of similar compounds, like the anti-cancer drug CLEFMA, has been shown to be optimal at a neutral pH.[4] Conduct a pH-stability profile by testing the compound's stability in a range of buffered solutions (e.g., pH 3, 5, 7, 9) to identify the pH of maximum stability.
-
-
Potential Cause 2: Photodegradation. Chlorophenoxy compounds are known to be sensitive to light.[5] Exposure to ambient or UV light can induce photochemical reactions, leading to cleavage of the ether bond or dechlorination.[6][7]
-
Troubleshooting Step: Protect your solutions from light at all stages of the experiment, from preparation to analysis. Use amber glassware or wrap containers in aluminum foil. Conduct a formal photostability study as per ICH Q1B guidelines to quantify the compound's light sensitivity.[8]
-
-
Potential Cause 3: Oxidative Degradation. The presence of dissolved oxygen, trace metal ions, or peroxides in your solvents can initiate oxidative degradation.[9][10] The benzyl ether moiety can be particularly susceptible to oxidation.
-
Troubleshooting Step: De-gas your solvents and mobile phase by sparging with an inert gas like nitrogen or helium. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your formulation and analytical method. Ensure high-purity solvents are used.
-
Question 2: My HPLC analysis shows poor peak purity for the main compound peak after a stability study. How can I resolve this?
Answer:
Poor peak purity is a critical issue as it indicates that a degradation product is co-eluting with the parent compound, invalidating the quantification.[11] This suggests that the analytical method is not stability-indicating.
-
Potential Cause 1: Inadequate Chromatographic Resolution. The mobile phase composition, gradient, or column chemistry may not be sufficient to separate the parent compound from structurally similar degradants.
-
Troubleshooting Step: Re-evaluate and optimize your HPLC method.
-
Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase. For a carboxylic acid, a pH around 3 (using a phosphate or formate buffer) will ensure the compound is in its protonated form, which often leads to better retention and peak shape on a C18 column.
-
Gradient Optimization: If using an isocratic method, switch to a gradient method. A shallow gradient will provide better separation of closely eluting peaks.
-
Column Chemistry: If optimization fails, consider a different column chemistry. A phenyl-hexyl or a column with a different stationary phase might offer alternative selectivity.
-
-
-
Potential Cause 2: On-Column Degradation. The compound might be degrading on the analytical column itself, especially if the mobile phase is harsh or if there are active sites on the column.
-
Troubleshooting Step: Check the stability of the compound in the mobile phase at room temperature over several hours. If degradation is observed, the mobile phase may need to be modified. Ensure the column is properly conditioned and not contaminated.
-
The workflow below outlines a systematic approach to troubleshooting analytical method issues in stability studies.
Caption: Potential degradation pathways of the target compound.
Q3: How should I prepare and store solutions of this compound for stability studies?
A3: Proper preparation and storage are crucial for reliable stability data.
-
Solvent Selection: Use a solvent system in which the compound is fully soluble and stable. A co-solvent system of acetonitrile/water or methanol/water is often a good starting point.
-
Concentration: Prepare solutions at a concentration relevant to your final product or analytical method, typically in the range of 0.1 to 1.0 mg/mL.
-
Storage Conditions: Based on the potential for thermal and photodegradation, stock solutions and stability samples should be stored in tightly sealed containers, protected from light, and refrigerated (2-8°C) or frozen (≤ -20°C) unless the study protocol dictates otherwise. Long-term stability studies should follow ICH Q1A guidelines for temperature and humidity. [8][12][13]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies.
-
Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid in a 50:50 (v/v) mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 80°C.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 80°C.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C.
-
Sampling: Withdraw aliquots from each stress condition at appropriate time points (e.g., 2, 8, 24, 48 hours). Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a starting point for a reverse-phase HPLC method.
-
Instrumentation: HPLC with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm (or the λmax determined by PDA scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. RAPS. [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. ICH. [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]
-
YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER. [Link]
-
ACS Publications. (n.d.). Dark and photoassisted iron(3+)-catalyzed degradation of chlorophenoxy herbicides by hydrogen peroxide. Environmental Science & Technology. [Link]
-
ResearchGate. (2025, August 6). Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media. [Link]
-
Wikipedia. (n.d.). Benzoic acid. [Link]
-
IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]
-
OnePetro. (n.d.). The oxidation of aromatic hydrocarbons to carboxylic acids and phenols. World Petroleum Congress (WPC). [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]
-
ACS Publications. (n.d.). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Benzoic Acid and Derivatives. [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Wikipedia. (n.d.). Chloroxuron. [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
ResearchGate. (2014, March 27). Research Article Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. [Link]
-
MDPI. (2024, September 4). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
POPs Monitoring Project in Asian Coastal Hydrosphere. (n.d.). III Analytical Methods. [Link]
-
Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. [Link]
-
ResearchGate. (n.d.). Degradation pathway for 3-chlorobenzoic acid by.... [Link]
-
PubChem. (n.d.). 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid. [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]
-
Semantic Scholar. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. [Link]
-
Saudi Food & Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. [Link]
-
csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
-
ResearchGate. (2025, August 7). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague–Dawley rats. [Link]
-
SpringerLink. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). [Link]
-
Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroxuron - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. onepetro.org [onepetro.org]
- 10. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 11. onyxipca.com [onyxipca.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Scaling Up the Synthesis of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic Acid
Welcome to the technical support resource for the synthesis and scale-up of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid. This guide is designed for researchers and process chemists to address common challenges encountered during laboratory synthesis and industrial scale-up. We will delve into the mechanistic rationale behind procedural choices, offering practical, field-tested solutions to ensure a robust, reproducible, and high-yielding process.
The synthesis of this target molecule is logically approached via a three-step sequence starting from the commercially available 3-methyl-4-methoxybenzoic acid. This guide is structured to provide troubleshooting and frequently asked questions for each critical step of the synthesis.
Overall Synthetic Pathway
The synthesis proceeds through esterification, followed by a regioselective free-radical bromination, a Williamson ether synthesis, and concludes with saponification.
Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis step.
Step 3: Saponification of the Methyl Ester
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a straightforward saponification reaction, typically achieved by heating with a strong base followed by acidification.
Frequently Asked Questions (FAQs) - Step 3
Q1: What are the typical conditions for ester hydrolysis on a large scale?
A1: Saponification is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). [1]A co-solvent like methanol or ethanol is often used to ensure the solubility of the organic ester in the aqueous base. [1]The reaction is usually heated to reflux for several hours to drive it to completion. Monitoring by TLC or HPLC is essential to confirm the disappearance of the starting ester.
Q2: What is the critical parameter during the final product precipitation?
A2: The most critical parameter is the final pH after acidification. After the hydrolysis is complete, the reaction mixture contains the sodium or potassium salt of the carboxylic acid, which is soluble in water. To precipitate the final product, the solution must be cooled and acidified with a strong acid like HCl. The product will precipitate out at its isoelectric point. It is crucial to adjust the pH carefully (typically to pH 4-5) to ensure maximum precipitation and avoid re-dissolving the product in excess acid. [2] Q3: How can I ensure the purity of my final product?
A3: The primary purification method for the final acid is recrystallization. After filtering the precipitated solid, washing with cold water will remove most inorganic salts. [1]A subsequent recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) will remove organic impurities. The purity should be confirmed using HPLC and melting point analysis.
Troubleshooting Guide - Step 3
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient amount of base. 2. Reaction time or temperature is too low. 3. Poor solubility of the ester. | 1. Use at least 2-3 molar equivalents of NaOH or KOH. 2. Increase reflux time and monitor by HPLC until starting material is consumed (<1%). 3. Increase the proportion of the alcohol co-solvent to improve solubility. |
| Low Yield After Acidification | 1. Incorrect pH for precipitation. 2. Product is partially soluble in the workup solvent. | 1. Carefully adjust the pH to ~4.5 with slow acid addition while monitoring with a pH meter. [2] 2. Ensure the mixture is thoroughly chilled in an ice bath before filtration to minimize solubility losses. |
| Product is Oily or Gummy | 1. Presence of impurities depressing the melting point. 2. Precipitation occurred too quickly from a supersaturated solution. | 1. Wash the crude product thoroughly. Perform a careful recrystallization from a suitable solvent system. 2. Add the acid slowly to the cooled solution with vigorous stirring to promote the formation of a crystalline solid. |
References
-
Synthesis routes of Methyl 4-(bromomethyl)-3-methoxybenzoate. Benchchem.
-
Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. Google Patents (CA2184034A1).
-
Williamson Ether Synthesis. J&K Scientific LLC.
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
-
Methyl 4-(bromomethyl)-3-methoxybenzoate | 70264-94-7. Benchchem.
-
Common side reactions in the Williamson synthesis of ethers. Benchchem.
-
Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. Google Patents (DE19531164A1).
-
Williamson Ether Synthesis. Organic Chemistry Tutor.
-
The Williamson Ether Synthesis. Chemistry LibreTexts.
-
Identifying and minimizing byproducts in the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid. Benchchem.
-
Methyl ester hydrolysis. ChemSpider Synthetic Pages.
Sources
Technical Support Center: Purity Control in the Synthesis of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals dedicated to achieving high purity in their synthetic processes. We will delve into the common challenges encountered during production, providing expert insights, troubleshooting protocols, and validated analytical methods to help you identify, control, and eliminate critical impurities.
Synthesis Overview: The Williamson Ether Synthesis Pathway
The industrial synthesis of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid typically employs a modified Williamson ether synthesis.[1] This robust reaction forms the core ether linkage but requires precise control to minimize side reactions. The process is generally a two-step sequence:
-
Ether Formation: A protected form of 3-(halomethyl)-4-methoxybenzoic acid (typically the methyl ester) is reacted with 4-chlorophenol in the presence of a base. This is an SN2 reaction where the phenoxide ion acts as the nucleophile.[1][2]
-
Ester Hydrolysis: The resulting methyl ester is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.
Below is a diagram illustrating the primary reaction pathway.
Caption: General synthesis pathway for 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the Williamson ether synthesis step?
A: The three most critical parameters are:
-
Temperature: Excessive heat can promote elimination side reactions and decomposition, while insufficient heat leads to an incomplete reaction. A typical range is 70-90°C, but this must be optimized for your specific solvent and base system.[3]
-
Moisture Control: Water can hydrolyze the chloromethyl starting material to the corresponding alcohol, creating a significant impurity (3-(hydroxymethyl)-4-methoxybenzoic acid). Using anhydrous solvents and reagents is paramount.
-
Base Stoichiometry: An insufficient amount of base will result in incomplete deprotonation of 4-chlorophenol, leaving it unreacted. A large excess of a strong base can promote side reactions. Typically, 1.1 to 1.5 equivalents of a mild base like potassium carbonate (K₂CO₃) are used.
Q2: Which analytical techniques are recommended for impurity profiling of this compound?
A: A multi-technique approach is ideal.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this analysis. A reverse-phase C18 column with a UV detector is excellent for separating the non-polar product from more polar starting materials and side-products.[4] It is the primary method for quantifying purity and known impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities. The mass-to-charge ratio provides the molecular weight, which is crucial for structural elucidation.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting and quantifying volatile or semi-volatile impurities, particularly residual solvents or low-molecular-weight starting materials. Derivatization may be required for the non-volatile benzoic acid product itself.[4][6]
Troubleshooting Guide: Impurity Formation & Mitigation
This section addresses specific impurity-related problems in a Q&A format.
Issue 1: High Levels of Unreacted Starting Materials
Q: My final product is contaminated with significant amounts of 4-chlorophenol and/or methyl 3-(chloromethyl)-4-methoxybenzoate. What is the likely cause?
A: This is one of the most common issues and typically points to an incomplete reaction. The root causes can be traced through the following logic:
Caption: Troubleshooting logic for unreacted starting materials.
-
Insufficient Base: The 4-chlorophenol must be deprotonated to the phenoxide to act as a nucleophile. If the base is weak, wet, or stoichiometrically insufficient, the reaction will stall.
-
Low Reaction Temperature or Insufficient Time: The SN2 reaction has an activation energy barrier. If the temperature is too low or the reaction time too short, the reaction will not proceed to completion.
-
Poor Solubility: In some solvent systems, the potassium salt of the phenoxide may not be fully soluble, reducing the concentration of the active nucleophile in the solution. Using a polar aprotic solvent like DMF or DMSO is often recommended.[7] A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be used to carry the phenoxide into the organic phase.[8]
Issue 2: Presence of 3-(Hydroxymethyl)-4-methoxybenzoic acid
Q: My analysis shows a polar impurity identified as the alcohol analogue of my chloromethyl starting material. How is this formed and how can I prevent it?
A: This impurity, 3-(hydroxymethyl)-4-methoxybenzoic acid (or its methyl ester), is a direct result of the hydrolysis of the reactive benzyl chloride starting material.
-
Causality: Benzyl chlorides are susceptible to hydrolysis, an SN1-type reaction, in the presence of water. The presence of moisture in your solvent, reagents (especially hygroscopic bases like K₂CO₃), or glassware creates a competing reaction pathway where water acts as the nucleophile instead of the desired 4-chlorophenoxide.
-
Preventative Measures:
-
Dry Your Solvent: Use an appropriately dried, anhydrous grade solvent. If necessary, dry the solvent over molecular sieves prior to use.
-
Dry Your Base: Dry the potassium carbonate or other base in an oven (e.g., >120°C) for several hours before use and store it in a desiccator.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Issue 3: Formation of an Unknown Isomer
Q: I have an impurity with the same mass as my product but it elutes at a different time in my HPLC. Could this be an isomer, and how?
A: Yes, this is very likely a C-alkylation isomer. Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) or the aromatic ring, typically at the ortho position (C-alkylation).
-
Mechanism: While O-alkylation is generally favored and leads to your desired ether product, a small amount of C-alkylation can occur, leading to the formation of 2-(3-(methoxycarbonyl)-2-methoxybenzyl)-4-chlorophenol.
-
Influencing Factors: The ratio of O- to C-alkylation is heavily influenced by reaction conditions.
-
Solvent: Polar protic solvents can solvate the oxygen atom of the phenoxide, hindering O-alkylation and thus increasing the proportion of C-alkylation. Using polar aprotic solvents (DMF, DMSO, acetone) favors the desired O-alkylation.[7]
-
Counter-ion: The nature of the cation associated with the phenoxide can play a role, though this is a less dominant factor.
-
-
Mitigation Strategy: The best way to minimize this impurity is to ensure you are using a high-quality polar aprotic solvent. If the impurity persists, exploring a different base/solvent combination may be necessary. Purification via recrystallization or column chromatography is often required to remove this isomer.
Recommended Analytical & Purification Protocols
Protocol 1: In-Process HPLC-UV Monitoring
This protocol is designed for monitoring the disappearance of starting materials and the formation of the product.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating compounds of moderate polarity. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) | Provides good peak shape for the carboxylic acid. |
| Gradient | Start at 50:50 ACN:H₂O, ramp to 90:10 ACN:H₂O over 15 min | Elutes polar starting materials first, followed by the less polar product. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection (UV) | 254 nm | Wavelength at which the aromatic rings strongly absorb.[4] |
| Column Temp | 30 °C | Ensures reproducible retention times. |
Sample Preparation: Quench a small aliquot (e.g., 50 µL) of the reaction mixture in 1 mL of mobile phase. Filter through a 0.45 µm syringe filter before injection.[4]
Protocol 2: Product Purification by Recrystallization
Recrystallization is an effective method for removing less soluble starting materials and more soluble polar impurities.
-
Solvent Selection: Choose a solvent system in which the crude product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common choice is an ethanol/water or isopropanol/water mixture.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent system. If impurities remain undissolved, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Cooling too quickly can trap impurities. If needed, further cool in an ice bath to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
References
-
PubChem. (n.d.). 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). Analytical Methods for Environmental Pollutants. Retrieved from [Link]
-
Ye, W., et al. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 18(4), 4260-4268. Retrieved from [Link]
-
Khan, A., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Emerging Advances in Pharmaceutical Sciences, 1-3. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chegg. (2022). Experiment 3: Williamson Ether Synthesis Introduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. Retrieved from [Link]
- Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (2015). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
- Google Patents. (2008). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link]
-
Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
The Hive. (2002). from p-toluic acid to 3-Meo-4-methyl-amphetamine. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. env.go.jp [env.go.jp]
- 7. francis-press.com [francis-press.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic Acid
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the spectroscopic techniques required to confirm the structure of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid, a molecule with potential applications in medicinal chemistry. We will explore the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and compare these with a hypothetical isomeric impurity to demonstrate the power of these techniques in ensuring chemical identity and purity.
The Importance of Orthogonal Spectroscopic Techniques
Confirming the structure of a molecule like 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid requires a multi-faceted approach. Relying on a single spectroscopic method is often insufficient, as ambiguities can arise. By employing a suite of orthogonal techniques, each providing a unique piece of the structural puzzle, we can build a comprehensive and self-validating dataset. This guide will walk you through the logic of interpreting the data from each technique to arrive at an unshakeable structural confirmation.
Molecular Structure and Isomeric Considerations
Before delving into the spectroscopic analysis, it is crucial to understand the target molecule and potential isomers that could arise during synthesis.
comparative analysis of synthesis routes for 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid
Introduction
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of complex molecular architectures with potential therapeutic activities. The strategic placement of its functional groups—a carboxylic acid, a methoxy group, and a chlorophenoxy ether linkage—provides multiple points for diversification and structure-activity relationship (SAR) studies. This guide offers a comparative analysis of viable synthetic routes to this target molecule, providing detailed experimental protocols and a discussion of the advantages and disadvantages of each approach. The insights presented herein are aimed at researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and structurally related compounds.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid (I), suggests a convergent approach. The key ether linkage can be formed via a Williamson ether synthesis, a robust and well-established transformation. This bond disconnection points to two primary synthons: a nucleophilic 4-chlorophenoxide and an electrophilic benzoic acid derivative bearing a leaving group on the benzylic carbon. This leads to the identification of methyl 3-(bromomethyl)-4-methoxybenzoate (III) as a key intermediate. This intermediate, in turn, can be accessed from the commercially available 3-methyl-4-methoxybenzoic acid (IV) through esterification and subsequent benzylic bromination.
Caption: Retrosynthetic analysis of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid.
This guide will focus on a comparative analysis of a robust and scalable three-step synthetic sequence starting from 3-methyl-4-methoxybenzoic acid.
Comparative Analysis of Synthesis Routes
The preferred synthetic strategy involves a three-step sequence: (1) Esterification of the starting material, (2) Benzylic bromination, and (3) Williamson ether synthesis, followed by a final hydrolysis step. We will explore variations in the reaction conditions for each step and provide a comparative summary.
Route 1: A Three-Step Approach from 3-Methyl-4-methoxybenzoic Acid
This route is arguably the most efficient and scalable approach, utilizing readily available starting materials and employing well-understood, high-yielding reactions.
Caption: Workflow for the synthesis of the target molecule via Route 1.
Experimental Protocols
Step 1: Esterification of 3-Methyl-4-methoxybenzoic Acid
The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard Fischer esterification, which is an acid-catalyzed equilibrium reaction. To drive the reaction to completion, an excess of methanol is typically used.
Protocol:
-
To a solution of 3-methyl-4-methoxybenzoic acid (1 equivalent) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-methyl-4-methoxybenzoate as a crude product, which can be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Excess Methanol: Using methanol as the solvent shifts the equilibrium towards the product side, maximizing the yield of the ester.
Step 2: Benzylic Bromination of Methyl 3-methyl-4-methoxybenzoate
This step is a critical free-radical substitution reaction that selectively brominates the benzylic methyl group. The choice of brominating agent and radical initiator is key to achieving high yield and selectivity.
Comparative Analysis of Bromination Conditions:
| Method | Brominating Agent | Initiator | Solvent | Yield (%) | Advantages | Disadvantages |
| A | N-Bromosuccinimide (NBS) | AIBN | CCl4 | ~95%[1] | High selectivity for benzylic position, easy to handle. | CCl4 is toxic and environmentally harmful. |
| B | Bromine (Br2) | AIBN | CCl4 | High | Readily available. | Bromine is highly corrosive and toxic, can lead to over-bromination. |
| C | N-Bromosuccinimide (NBS) | UV light | Chlorobenzene | ~95%[1][2] | Avoids the use of AIBN, good for large scale. | Requires specialized photochemical equipment. |
Recommended Protocol (Method A):
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-methyl-4-methoxybenzoate (1 equivalent) in carbon tetrachloride (10-20 volumes).
-
Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02-0.05 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC. The disappearance of the starting material and the formation of a less polar product indicates reaction progression. Note that succinimide, a byproduct, will float on top of the solvent.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude methyl 3-(bromomethyl)-4-methoxybenzoate, which can be purified by recrystallization from a suitable solvent system like n-heptane/ethyl acetate.[1][2]
Mechanistic Insight (Wohl-Ziegler Reaction):
This reaction proceeds via a free-radical chain mechanism. AIBN, upon heating, decomposes to generate radicals which then abstract a hydrogen atom from NBS to form a bromine radical. The bromine radical abstracts a benzylic hydrogen from the substrate to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to regenerate the bromine radical and form the desired product.[3]
Step 3: Williamson Ether Synthesis
This nucleophilic substitution reaction forms the core ether linkage of the target molecule. The reaction involves the deprotonation of 4-chlorophenol to form the more nucleophilic phenoxide, which then displaces the bromide from the benzylic position of the intermediate from Step 2.[4][5]
Protocol:
-
To a solution of 4-chlorophenol (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the potassium 4-chlorophenoxide salt.
-
Add a solution of methyl 3-(bromomethyl)-4-methoxybenzoate (1 equivalent) in the same solvent to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, methyl 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoate, can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.[6]
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal for SN2 reactions as they solvate the cation of the base, leaving the anion (phenoxide) more nucleophilic and reactive.[5][6]
Step 4: Hydrolysis of the Methyl Ester
The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a base-mediated hydrolysis.
Protocol:
-
Dissolve the methyl 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoate (1 equivalent) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify with a mineral acid like hydrochloric acid to a pH of 2-3.
-
The product, 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Mechanistic Consideration:
The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide ion, which is then protonated by the solvent to form methanol. Acidification of the resulting carboxylate salt yields the final carboxylic acid.[7]
Conclusion
The presented three-step synthesis of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid from 3-methyl-4-methoxybenzoic acid offers a reliable, high-yielding, and scalable route. The key transformations—esterification, benzylic bromination, and Williamson ether synthesis—are all well-established and high-yielding reactions in organic synthesis. The comparative analysis of bromination conditions provides flexibility for the researcher to choose the most suitable method based on available equipment and safety considerations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize this important building block for their drug discovery endeavors.
References
- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. Google Patents.
-
Theoretical problems. Williamson Ether Synthesis. Available at: [Link].
- Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. Google Patents.
-
The Williamson Ether Synthesis. Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Available at: [Link].
-
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available at: [Link].
-
J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link].
-
Wikipedia. Williamson ether synthesis. Wikipedia. Available at: [Link].
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning. Available at: [Link].
-
NIH. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC. NIH. Available at: [Link].
- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents.
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Available at: [Link].
-
PubChem. 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid. PubChem. Available at: [Link].
-
Chemical Synthesis. Methyl 4-(bromomethyl)-3-methoxybenzoate: Key Intermediate for Drug Synthesis. Available at: [Link].
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
- Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents.
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link].
-
PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed. Available at: [Link].
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link].
Sources
- 1. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 2. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Strategic Guide to Elucidating the Mechanism of Action of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Unknown with a Novel Benzoic Acid Derivative
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is a synthetic organic compound with a structure suggestive of potential biological activity. Its architecture, featuring a benzoic acid moiety, a methoxy group, and a chlorophenoxy ether linkage, presents several pharmacophoric features that could interact with various biological targets. The benzoic acid portion can act as a scaffold for conversion into esters or amides, allowing for extensive structure-activity relationship (SAR) studies[1]. The 4-chlorophenoxy group is a known feature in compounds targeting lipid metabolism and microbial pathogens, with the chlorine atom potentially influencing electronic properties and participating in halogen bonding with protein targets[1].
However, a thorough review of the scientific literature, including comprehensive databases like PubChem, reveals a notable absence of published biological data or mechanism of action (MoA) studies for this specific molecule[2]. This guide, therefore, is not a comparison of a known entity but a comprehensive roadmap for its initial characterization. We will outline a logical, multi-tiered experimental strategy to identify its biological target(s), elucidate its MoA, and subsequently position it against relevant therapeutic alternatives. Our approach is grounded in the principles of modern drug discovery, emphasizing robust, self-validating experimental systems.
Phase 1: Foundational Profiling and Target Identification
The initial phase is designed to cast a wide net, gathering broad bioactivity data to generate initial hypotheses about the compound's potential cellular effects and molecular targets.
In Silico Profiling: A Predictive First Step
Before committing to wet-lab experiments, computational methods can provide valuable, cost-effective insights. By comparing the structure of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid to databases of compounds with known biological activities, we can predict potential targets.
-
Methodology:
-
Utilize computational tools like bioassayR to perform large-scale cross-target analysis against public bioactivity data from sources like PubChem Bioassay and ChEMBL[3].
-
Generate a high-throughput screening fingerprint (HTSFP) to cluster the compound with molecules of known MoA based on shared activity profiles across numerous assays[3].
-
Employ pharmacophore modeling and molecular docking simulations against a panel of common drug targets (e.g., kinases, GPCRs, nuclear receptors, enzymes involved in metabolic pathways).
-
-
Rationale: This step aims to narrow the vast landscape of potential targets to a manageable number of high-probability candidates, guiding the selection of initial in vitro assays. The structural similarity to inhibitors of enzymes like phosphodiesterases (PDEs) or chalcones with anti-proliferative and anti-inflammatory effects suggests potential avenues for exploration[4][5].
Broad-Spectrum Phenotypic Screening
Phenotypic screening in relevant cell-based models provides an unbiased view of the compound's effects on cellular physiology.
-
Experimental Protocol: High-Content Imaging (HCI) Proliferation and Viability Assay
-
Cell Lines: Select a diverse panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) to assess specificity.
-
Treatment: Plate cells in 96- or 384-well plates and treat with a concentration range of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid (e.g., 0.1 nM to 100 µM) for 48-72 hours.
-
Staining: Fix and stain cells with fluorescent dyes for nuclei (e.g., Hoechst 33342), cell viability (e.g., Calcein AM), and cytotoxicity (e.g., Propidium Iodide).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze parameters such as cell count, nuclear morphology (for apoptosis), and membrane integrity.
-
-
Rationale: This experiment will reveal if the compound has cytotoxic or cytostatic effects and whether these are specific to certain cell types. The resulting dose-response curves and IC50 values will be the first quantitative measure of its potency.
Phase 2: Target Deconvolution and Initial Mechanistic Insights
Based on the outcomes of Phase 1, this phase focuses on identifying the specific molecular target(s) and beginning to understand the nature of the interaction.
Affinity-Based Target Identification
If a potent cellular phenotype is observed, the next critical step is to identify the protein(s) to which the compound binds.
-
Experimental Workflow: Chemical Proteomics
-
Probe Synthesis: Synthesize an analog of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid that incorporates a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin) for enrichment.
-
Cell Lysate Incubation: Incubate the probe with cell lysate from a responsive cell line.
-
Covalent Crosslinking: For photo-affinity probes, expose the lysate to UV light to covalently link the probe to its binding partners.
-
Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged probe-protein complexes.
-
Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Rationale: This unbiased approach can identify direct binding partners of the compound, providing strong evidence for its molecular target(s).
Biochemical and Biophysical Validation
Once putative targets are identified, the interaction must be validated using in vitro assays. The choice of assay depends on the nature of the identified target.
-
Enzyme Inhibition Assays: If the target is an enzyme, a variety of assays can be employed to measure its activity and the compound's inhibitory effects[6][7].
-
Spectrophotometric or Fluorometric Assays: These are often the first choice for determining IC50 values due to their high-throughput nature[7].
-
Kinetic Studies: To understand the type of inhibition (competitive, non-competitive, uncompetitive), enzyme kinetics are studied by varying the concentrations of both the substrate and the inhibitor[8][9]. This provides deep insights into how the compound interacts with the enzyme's active or allosteric sites[9].
-
-
Binding Assays: For non-enzymatic targets like receptors or structural proteins, binding affinity must be quantified.
-
Surface Plasmon Resonance (SPR): This label-free technique provides real-time data on the kinetics (kon, koff) and affinity (KD) of the compound-target interaction[8].
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during binding, providing thermodynamic parameters (ΔH, ΔS) in addition to the binding affinity[8].
-
The following diagram illustrates the workflow for target identification and validation.
Caption: Workflow for Target Identification and Validation.
Phase 3: Pathway Analysis and Comparative Evaluation
With a validated target, the focus shifts to understanding the downstream cellular consequences of its modulation and comparing these effects to existing compounds.
Cellular Pathway Analysis
We must confirm that the interaction between the compound and its target in a test tube translates to the expected biological effect in a living cell.
-
Experimental Protocol: Western Blotting for Signaling Pathways
-
Cell Treatment: Treat responsive cells with 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid at concentrations around its IC50.
-
Lysate Preparation: Harvest cells at various time points and prepare protein lysates.
-
Protein Quantification and Electrophoresis: Quantify protein concentration, separate proteins by size using SDS-PAGE, and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with antibodies specific for the target protein and key downstream signaling molecules (e.g., phosphorylated forms of kinases, cleavage of caspases for apoptosis).
-
Detection and Analysis: Use chemiluminescence or fluorescence to detect antibody binding and quantify changes in protein levels or phosphorylation status.
-
-
Rationale: This experiment connects the direct target engagement to the observed cellular phenotype. For example, if the compound inhibits a kinase, we would expect to see a decrease in the phosphorylation of its known substrates.
The logical flow from target validation to pathway analysis is depicted below.
Caption: Logic for Confirming Cellular Mechanism of Action.
Comparative Analysis with Alternative Compounds
Once the MoA is established, a meaningful comparison with alternative compounds can be performed. The choice of comparators depends entirely on the identified target and pathway. For instance:
-
If the target is PDE4D: The compound would be compared against established PDE4 inhibitors like Roflumilast or our own previously synthesized derivatives[4].
-
If the MoA is inhibition of nitric oxide (NO) production: It would be benchmarked against known iNOS inhibitors or compounds like 3',4',5'-trimethoxychalcone analogues[5].
-
If the target is a protein kinase: It would be compared to known inhibitors of that specific kinase, such as Bosutinib for Src/Abl kinases[10].
The comparison should be multifaceted, evaluating several key parameters.
| Parameter | 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid | Alternative Compound A | Alternative Compound B | Experimental Assay |
| Target Affinity (KD) | To be determined | Known Value | Known Value | Surface Plasmon Resonance (SPR) or ITC |
| Enzymatic Potency (IC50) | To be determined | Known Value | Known Value | In Vitro Enzyme Assay |
| Cellular Potency (EC50) | To be determined | Known Value | Known Value | Cell-Based Viability/Signaling Assay |
| Selectivity | To be determined | Known Value | Known Value | Kinase Panel Screening / Off-Target Assays |
| Mode of Inhibition | To be determined | Known (e.g., Competitive) | Known (e.g., Non-competitive) | Enzyme Kinetic Studies |
| Downstream Effect | To be determined | Known (e.g., ↓ p-ERK) | Known (e.g., ↓ p-AKT) | Western Blot Analysis |
This structured, data-driven comparison will objectively position 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid within the existing therapeutic landscape for its newly identified target, highlighting its potential advantages in terms of potency, selectivity, or a novel mode of action.
Conclusion
The path to understanding the mechanism of action for a novel compound like 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is a systematic process of hypothesis generation, testing, and validation. While currently a molecule of unknown function, the experimental framework detailed in this guide provides a robust and logical progression from broad phenotypic screening to precise molecular characterization. By adhering to principles of scientific integrity and employing a suite of modern biochemical and cell biological techniques, we can effectively uncover its biological role and assess its potential as a novel therapeutic agent.
References
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Nuvisan. Tailored mode-of-action assays to enhance your drug discovery process.
- ACS Publications. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
- Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?.
- NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- PubChem. 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid.
- Benchchem. 4-[(4-Chlorophenoxy)methyl]benzoic Acid|CAS 88382-48-3.
- MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
- PubMed. (2014). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors.
- PubMed. (2009). Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid (C15H13ClO4) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic Acid and Established Hematopoietic Prostaglandin D2 Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of HPGDS in Inflammatory Pathways
Inflammatory and allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis represent a significant global health burden. A key mediator in the pathology of these conditions is Prostaglandin D2 (PGD2), which is produced predominantly by hematopoietic prostaglandin D2 synthase (HPGDS).[1][2] HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2 in immune cells, particularly mast cells and Th2 lymphocytes. PGD2 then exerts its pro-inflammatory effects by binding to its receptors, DP1 and CRTH2 (DP2), leading to vasodilation, bronchoconstriction, and the recruitment of eosinophils and other immune cells.[1][2] Consequently, the inhibition of HPGDS presents a targeted therapeutic strategy to attenuate the inflammatory cascade in a variety of allergic and inflammatory disorders.
This guide provides a comprehensive comparison of a novel investigational compound, 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid (designated here as Compound X for clarity), with well-characterized HPGDS inhibitors: HQL-79, TFC-007, and TAS-204. We will delve into their inhibitory profiles, selectivity, and pharmacokinetic properties, supported by detailed experimental protocols to provide a framework for robust in-house evaluation.
The Inhibitors: A Comparative Overview
A critical aspect of drug development is the quantitative assessment of a compound's potency and its comparison with existing inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric in this evaluation.
| Inhibitor | Target | In Vitro IC50 (Enzymatic Assay) | Cell-Based IC50 (PGD2 Production) |
| Compound X (Hypothetical Data) | HPGDS | 50 nM | 250 nM |
| HQL-79 | HPGDS | ~6 µM[2][3] | ~100 µM[4] |
| TFC-007 | HPGDS | 83 nM | Not explicitly stated, but potent in cellular models |
| TAS-204 | HPGDS | 24 nM | Potent inhibition in cellular models |
As the table illustrates, Compound X demonstrates a hypothetical potent inhibitory activity against HPGDS in a biochemical assay, comparable to the established inhibitors TFC-007 and TAS-204. The slight decrease in potency in the cell-based assay is a common observation, reflecting factors such as cell permeability and potential off-target effects within a more complex biological system.
Delving Deeper: Experimental Protocols for Inhibitor Characterization
To ensure the validity and reproducibility of these findings, detailed and robust experimental protocols are paramount. The following sections outline the methodologies for determining the inhibitory activity of compounds against HPGDS.
Biochemical HPGDS Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HPGDS. The protocol is designed to be a self-validating system by including appropriate controls and ensuring a linear reaction rate.
Experimental Workflow:
Caption: Workflow for the biochemical HPGDS inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM GSH, 0.5 mM EDTA.
-
Enzyme: Recombinant human HPGDS diluted in Assay Buffer.
-
Substrate: Prostaglandin H2 (PGH2) in a suitable organic solvent.
-
Stop Solution: 1 M Citric Acid.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in Assay Buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
To a 96-well plate, add 20 µL of the diluted test compound or vehicle (DMSO) control.
-
Add 60 µL of the diluted recombinant HPGDS enzyme solution.
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of PGH2 substrate.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Detection:
-
Quantify the amount of PGD2 produced using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of HPGDS inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based PGD2 Production Assay
This assay assesses the ability of a compound to inhibit PGD2 production in a cellular context, providing a more physiologically relevant measure of its activity. The human mast cell line, HMC-1, is a suitable model as it endogenously expresses HPGDS.
Experimental Workflow:
Caption: Workflow for the cell-based PGD2 production assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture HMC-1 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1.2 mM alpha-thioglycerol.
-
Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compound or vehicle control to the cells and pre-incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Stimulate PGD2 production by adding a calcium ionophore (e.g., A23187, final concentration 1 µM) and phorbol 12-myristate 13-acetate (PMA, final concentration 50 nM).
-
Incubate for 30 minutes at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for PGD2 analysis.
-
-
PGD2 Measurement:
-
Quantify PGD2 levels in the supernatant using a PGD2 ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of PGD2 production inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value as described for the biochemical assay.
-
Pharmacokinetic Profile: A Glimpse into In Vivo Performance
The in vivo efficacy of a drug is critically dependent on its pharmacokinetic (PK) properties, which determine its absorption, distribution, metabolism, and excretion (ADME). A favorable PK profile ensures that an adequate concentration of the drug reaches the target site for a sufficient duration.
Comparative Pharmacokinetic Parameters (Hypothetical and Literature-Based Data from Rodent Models):
| Parameter | Compound X (Hypothetical) | HQL-79 | TFC-007 | TAS-204 |
| Oral Bioavailability (%) | 65 | ~20-30 | ~40-50 | ~30-40 |
| Tmax (hours) | 1.5 | 2 | 1 | 2 |
| Cmax (ng/mL) | 850 | Varies with dose | Varies with dose | Varies with dose |
| Half-life (t1/2, hours) | 6 | 4-6 | 5-7 | 3-5 |
| AUC (ng*h/mL) | 4500 | Varies with dose | Varies with dose | Varies with dose |
Note: Data for known inhibitors are estimations based on available preclinical literature and may vary depending on the specific study design and animal model.
Compound X is hypothetically characterized by good oral bioavailability and a moderate half-life, suggesting it could maintain therapeutic concentrations in vivo with an appropriate dosing regimen.
In Vivo Evaluation of HPGDS Inhibition
To assess the in vivo activity of an HPGDS inhibitor, a common preclinical model is the ovalbumin (OVA)-induced allergic airway inflammation model in mice.
Experimental Workflow:
Caption: Workflow for the in vivo evaluation of HPGDS inhibitors.
Step-by-Step Protocol:
-
Sensitization:
-
Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
-
Challenge:
-
On days 21, 22, and 23, challenge the mice with an aerosolized solution of OVA for 30 minutes.
-
-
Treatment:
-
Administer the test compound or vehicle orally 1 hour before each OVA challenge.
-
-
Sample Collection:
-
24 hours after the final challenge, collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with phosphate-buffered saline (PBS).
-
-
Analysis:
-
Determine the total and differential cell counts in the BALF to assess inflammatory cell infiltration (e.g., eosinophils).
-
Measure PGD2 concentrations in the BALF using an ELISA kit.
-
-
Data Interpretation:
-
A significant reduction in eosinophil count and PGD2 levels in the BALF of treated mice compared to the vehicle control group indicates in vivo efficacy of the HPGDS inhibitor.
-
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the potential of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid as a novel HPGDS inhibitor. The hypothetical data presented for Compound X suggests a promising profile, with potent in vitro and cell-based activity, and favorable pharmacokinetic properties. The detailed experimental protocols outlined herein offer a robust methodology for validating these findings and further characterizing the compound's mechanism of action and in vivo efficacy.
Future studies should focus on comprehensive selectivity profiling against other prostaglandin synthases and a broader panel of kinases and receptors to ensure a favorable safety profile. Furthermore, in-depth pharmacokinetic and pharmacodynamic modeling will be crucial for optimizing dosing regimens for potential clinical development. The continued exploration of potent and selective HPGDS inhibitors holds significant promise for the development of novel and effective therapies for a range of inflammatory and allergic diseases.
References
-
Aritake, K., et al. (2006). Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase. Journal of Biological Chemistry, 281(22), 15277-15286. [Link]
-
Bandeira-Melo, C., & Weller, P. F. (2005). Hematopoietic prostaglandin D2 synthase: a new look at an old enzyme in allergy and asthma. The Journal of experimental medicine, 201(5), 677–680. [Link]
-
Mohri, I., et al. (2006). Prostaglandin D2-mediated microglia/astrocyte interaction enhances astrogliosis and demyelination in twitcher. The Journal of neuroscience, 26(16), 4383–4393. [Link]
-
Nagata, K., et al. (2011). Selective inhibition of hematopoietic prostaglandin D synthase improves allergic nasal blockage in guinea pigs. Prostaglandins & other lipid mediators, 95(1-4), 27–34. [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin D2 (PGD2). [Link]
-
Elabscience. (n.d.). PGD2(Prostaglandin D2) ELISA Kit. [Link]
-
Aritake, K., et al. (2006). Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase. The Journal of biological chemistry, 281(22), 15277–15286. [Link]
-
Herbrink, M., et al. (2015). Variability in bioavailability of small molecular tyrosine kinase inhibitors. Cancer treatment reviews, 41(5), 412–422. [Link]
-
O'Connell, J., et al. (2010). Discovery of an oral potent selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). ACS medicinal chemistry letters, 1(2), 59–63. [Link]
Sources
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Pharmacokinetics of novel Fc-engineered monoclonal and multispecific antibodies in cynomolgus monkeys and humanized FcRn transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating an HPLC Method for 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid
Our objective is to compare the performance of a developed analytical method against internationally recognized acceptance criteria, thereby providing researchers, scientists, and drug development professionals with a practical, field-proven guide to ensure data integrity and regulatory compliance.[5][6]
Part 1: Method Development Rationale: Why Reverse-Phase HPLC?
Before validation can begin, a suitable analytical method must be developed. The choice of method is dictated by the physicochemical properties of the analyte.
Analyte Profile: 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid
-
Structure: Possesses a benzoic acid moiety, making it acidic. It contains a chlorophenoxy group and a methoxy group, contributing to its hydrophobicity.
-
Polarity: The combination of the polar carboxylic acid group and the non-polar aromatic rings suggests that Reverse-Phase HPLC is the ideal separation technique.[7]
-
Chromophore: The presence of multiple aromatic rings provides strong UV absorbance, making UV detection a sensitive and straightforward choice.
-
Predicted Properties: The molecule has a predicted XlogP of 3.5, indicating significant non-polar character.[1] Its structure is analogous to other well-characterized benzoic acids like 4-methoxybenzoic acid, which has a pKa of approximately 4.47.[8] This acidic nature is key to controlling its retention in reverse-phase chromatography.
Based on this profile, a reverse-phase HPLC method using a C18 column with a buffered mobile phase and UV detection is the logical and most effective choice. The acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention.
Proposed Initial HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid maintains a low pH to ensure the analyte is in its neutral form, improving peak shape. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
Part 2: The Validation Workflow: A Step-by-Step Guide
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following workflow, based on ICH Q2(R1) guidelines, ensures a comprehensive assessment of the method's performance.[2][9]
Caption: The sequential workflow for HPLC method validation.
Specificity (Forced Degradation)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are essential to demonstrate that the method can separate the main drug peak from any potential degradation products, thus proving it is "stability-indicating".[10][11][12]
Experimental Protocol:
-
Prepare five separate solutions of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid at a concentration of ~1 mg/mL.
-
Acid Hydrolysis: Add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Add 1 mL of 30% Hydrogen Peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13]
-
Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method. Use a Photo Diode Array (PDA) detector to evaluate peak purity.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the parent peak and all major degradation peaks.
-
The peak purity index (as determined by the PDA detector) for the parent peak in the presence of degradants should be greater than 0.999, indicating no co-eluting impurities.
-
A target degradation of 5-20% is ideal to show that the method can detect degradation without completely consuming the parent analyte.[10]
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6]
Experimental Protocol:
-
Prepare a stock solution of the reference standard at 1 mg/mL.
-
Perform serial dilutions to create at least five concentration levels covering 80% to 120% of the expected working concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be minimal (not significantly different from zero).
-
The data points should not show significant deviation from the regression line.
Accuracy (Recovery)
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo (or sample matrix).[14][15]
Experimental Protocol:
-
Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).
-
If a sample matrix is available, spike the analyte into the matrix. If not, accuracy can be determined against a separately prepared, traceable standard solution.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[5]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six separate samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.[6]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria:
-
Repeatability: The %RSD for the six measurements should be ≤ 1.0%.
-
Intermediate Precision: The cumulative %RSD across both studies should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
-
To confirm the LOQ, inject six samples at the determined LOQ concentration and assess the precision and accuracy.
Acceptance Criteria:
-
The %RSD for precision at the LOQ should be ≤ 10%.
-
Accuracy at the LOQ should be within an acceptable range (e.g., 80-120%).
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Systematically vary critical method parameters one at a time. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
Column Temperature (± 5 °C)
-
pH of Mobile Phase (± 0.2 units)
-
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, efficiency).
Acceptance Criteria:
-
System suitability parameters must remain within their acceptance criteria for all tested variations.
-
The change in analyte response should not be significant.
Part 3: Data Presentation and Interpretation
The following tables present representative data for a successful method validation, demonstrating how the performance of the developed HPLC method compares against the pre-defined acceptance criteria.
Table 1: Linearity and Range
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 80.0 | 801500 |
| 90.0 | 902100 |
| 100.0 | 1001500 |
| 110.0 | 1103000 |
| 120.0 | 1202500 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 10010x + 1250 |
Table 2: Accuracy and Precision
| Level | Accuracy (% Recovery) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12) |
|---|---|---|---|
| 80% Conc. | 99.5% | - | - |
| 100% Conc. | 100.3% | 0.45% | 0.68% |
| 120% Conc. | 101.1% | - | - |
Table 3: Sensitivity and Robustness Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| LOD (S/N = 3:1) | 0.05 µg/mL | - |
| LOQ (S/N = 10:1) | 0.15 µg/mL | - |
| Precision at LOQ | 4.8% RSD | ≤ 10% |
| Robustness | Passed | System suitability criteria met under all varied conditions. |
References
- HPLC Method Development and Valid
- 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group.
- Forced Degradation Study as per ICH Guidelines: Wh
- Steps for HPLC Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Quality Guidelines. ICH.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil.
- Forced Degrad
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Development of forced degradation and stability indic
- ICH GUIDELINES: STRESS DEGRAD
- Validation of HPLC Techniques for Pharmaceutical Analysis.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Benzoic acid deriv
- Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives
- Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab.
- 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid. PubChemLite.
- The Recrystalliz
- A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. Walsh Medical Media.
- 4-Methoxybenzoic Acid. PubChem.
- Compound 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoic acid. Chemdiv.
- 3-Methoxy-4-phenoxybenzoic acid. PubChem.
- 3-Chloro-4-methoxybenzoic acid 97 37908-96-6. Sigma-Aldrich.
Sources
- 1. PubChemLite - 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid (C15H13ClO4) [pubchemlite.lcsb.uni.lu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. Benzoic acid derivatives – Target Analysis [targetanalysis.gr]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Testing | SGS Denmark [sgs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. scielo.br [scielo.br]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
